molecular formula C7H10F3NO B1474611 3-(2,2,2-Trifluoroethyl)piperidin-2-one CAS No. 1564902-30-2

3-(2,2,2-Trifluoroethyl)piperidin-2-one

Cat. No.: B1474611
CAS No.: 1564902-30-2
M. Wt: 181.16 g/mol
InChI Key: NBMKMCGSRWOJDL-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)piperidin-2-one is a useful research compound. Its molecular formula is C7H10F3NO and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2,2-Trifluoroethyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)4-5-2-1-3-11-6(5)12/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKMCGSRWOJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2,2,2-Trifluoroethyl)piperidin-2-one vs 1-(2,2,2-Trifluoroethyl)piperidin-2-one isomer difference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2,2,2-Trifluoroethyl)piperidin-2-one vs 1-(2,2,2-Trifluoroethyl)piperidin-2-one Isomer Difference Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The introduction of a 2,2,2-trifluoroethyl (


) moiety into the piperidin-2-one (valerolactam) scaffold is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity.[1] However, the regioisomeric placement of this group—either at the lactam nitrogen (Position 1 ) or the 

-carbon (Position 3 )—results in divergent physicochemical profiles and requires distinct synthetic methodologies.

This guide provides a technical dissection of 1-(2,2,2-trifluoroethyl)piperidin-2-one (Isomer B,


-substituted) versus 3-(2,2,2-trifluoroethyl)piperidin-2-one  (Isomer A, 

-substituted). We analyze the electronic consequences of fluorination, detail self-validating synthetic protocols, and provide spectroscopic differentiation strategies.

Structural & Electronic Analysis

The fundamental difference lies in the proximity of the electron-withdrawing trifluoroethyl group to the amide functionality.

Physicochemical Comparison[1][2]
Feature1-(2,2,2-Trifluoroethyl) (N-Isomer) 3-(2,2,2-Trifluoroethyl) (C-Isomer)
Electronic Effect Strong inductive withdrawal (

) on Nitrogen lone pair.[1]
Inductive effect on

-carbon; minimal effect on amide resonance.
Basicity / pKa Reduced amide basicity due to

-substitution.[1]
Amide NH remains; pKa of C3-H is lowered (increased acidity).
H-Bonding Acceptor Only. No H-bond donor.[1]Donor & Acceptor. Retains amide NH donor.[1]
Lipophilicity Higher

LogP (+0.8 to +1.2 vs parent). Removes polar NH.
Moderate

LogP (+0.5 to +0.9). Retains polar NH.
Metabolic Stability High. Blocks

-dealkylation via

-hydroxylation inhibition (fluorine effect).
High. Blocks C3 oxidation; sterically hinders amidase hydrolysis.
Chirality Achiral (unless ring substituted elsewhere).[1]Chiral. Creates a stereocenter at C3.
Molecular Modeling Insight
  • N-Isomer: The bulky

    
     group on the nitrogen forces the piperidinone ring into a specific pucker to minimize 
    
    
    
    strain with the adjacent carbonyl oxygen. The amide bond rotation barrier is slightly increased due to electronic withdrawal.
  • C-Isomer: The substituent at C3 adopts an equatorial orientation in the lowest energy chair conformation to avoid 1,3-diaxial interactions.

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different disconnections. The


-isomer utilizes nucleophilic substitution, while the 

-isomer relies on enolate chemistry or de novo ring construction.
Workflow A: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-2-one ( -Isomer)

Challenge: The nucleophilicity of the lactam nitrogen is low, and the electrophile (2,2,2-trifluoroethyl triflate/iodide) is prone to elimination or steric repulsion.[1] Solution: Use of a "hard" alkylating agent (Triflate) with a non-nucleophilic base.

Protocol 1: N-Alkylation with Trifluoroethyl Triflate[2]
  • Precursor: Piperidin-2-one (Valerolactam).[1]

  • Reagents: Sodium Hydride (NaH), 2,2,2-Trifluoroethyl triflate (

    
    ).[1]
    
  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) and wash with hexanes under Argon. Suspend in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add piperidin-2-one (1.0 equiv) dropwise. Stir for 30 min until 
    
    
    
    evolution ceases. Observation: Solution turns clear/yellow.
  • Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1 equiv) dropwise at

    
    . Caution: Triflate is a potent alkylator.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
    ; product is UV inactive unless derivatized).
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with water (
    
    
    ) to remove DMF. Dry over
    
    
    .[3][4]
  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow B: Synthesis of 3-(2,2,2-Trifluoroethyl)piperidin-2-one ( -Isomer)

Challenge: Direct alkylation of the lactam enolate with


 is sluggish due to the low reactivity of trifluoroethyl halides toward 

attack (dipole repulsion). Solution: Synthesis via

-alkylation of an acyclic ester precursor followed by reductive cyclization.
Protocol 2: "De Novo" Cyclization Strategy
  • Precursor: Methyl 5-nitrovalerate or Methyl 4-cyanobutyrate.

  • Reagents: LDA (Lithium Diisopropylamide), 2,2,2-Trifluoroethyl triflate,

    
    /Pd-C (for nitro reduction/cyclization).[1]
    

Step-by-Step Methodology:

  • Enolate Formation: Dissolve methyl 5-nitrovalerate in THF at

    
    . Add LDA (1.1 equiv) dropwise. Stir for 45 min.
    
  • C-Alkylation: Add 2,2,2-trifluoroethyl triflate (1.2 equiv) slowly. Note: Add HMPA or DMPU (2 equiv) to accelerate reactivity.

  • Warm-up: Allow to warm to

    
     over 2 hours. Quench with dilute HCl. Isolate the 
    
    
    
    -alkylated ester.
  • Reductive Cyclization: Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).[4] Hydrogenate at 30–50 psi

    
     for 12 hours.
    
    • Mechanism:[3][5] The nitro group reduces to the amine, which spontaneously attacks the intramolecular ester to close the lactam ring.

  • Purification: Recrystallization or Column Chromatography.

Synthetic Decision Logic (Graphviz)

SynthesisPathways Start Target Molecule Selection IsomerN N-Isomer (Pos 1) 1-(2,2,2-trifluoroethyl)... Start->IsomerN IsomerC C-Isomer (Pos 3) 3-(2,2,2-trifluoroethyl)... Start->IsomerC Deprot Deprotonation (NaH/DMF) IsomerN->Deprot DirectAlk Direct Lactam Alkylation? IsomerC->DirectAlk AlkylationN Alkylation (CF3CH2OTf) Deprot->AlkylationN ProductN Product: N-Substituted Lactam AlkylationN->ProductN Protect Requires N-Protection (PG) DirectAlk->Protect Difficult/Low Yield Cyclization De Novo Cyclization (Recommended) DirectAlk->Cyclization High Yield Pathway EsterAlk Alpha-Alkylation of Ester Cyclization->EsterAlk Reduct Reductive Cyclization (H2/Pd) EsterAlk->Reduct ProductC Product: C-Substituted Lactam Reduct->ProductC

Figure 1: Decision tree for synthetic route selection based on regioisomer target.

Spectroscopic Identification (NMR)

Distinguishing the two isomers is straightforward using


 and 

NMR due to the coupling of the trifluoroethyl protons with the adjacent heteroatom or carbon.
Comparative NMR Table
SignalN-Isomer (1-substituted) C-Isomer (3-substituted)

Proton Shift

3.8 – 4.2 ppm (Quartet,

)

2.1 – 2.6 ppm (Multiplet/Complex)
Environment Deshielded by direct attachment to Nitrogen.Shielded; attached to aliphatic C3.[1]
C2 Carbonyl (

)

168 – 170 ppm

172 – 175 ppm (Slight shift due to

-substituent)
Coupling (

)

-

-

shows quartet (

).
C3-

-

shows quartet (

).
NH Signal Absent. Present (

5.5–7.0 ppm, broad).
Diagnostic Tip

In the N-isomer , the methylene protons of the trifluoroethyl group appear as a distinct quartet significantly downfield (near 4.0 ppm) due to the electron-withdrawing nature of both the Fluorines and the Lactam Nitrogen.[1] In the C-isomer , these protons are diastereotopic (if C3 is chiral) and appear upfield (2.0–3.0 ppm), often overlapping with ring protons.

Medicinal Chemistry Applications

The "Gepant" Connection (N-Isomer)

The N-(2,2,2-trifluoroethyl) motif is a validated pharmacophore in CGRP receptor antagonists (e.g., Ubrogepant , Atogepant ).[1]

  • Mechanism: The trifluoroethyl group occupies a hydrophobic pocket in the CGRP receptor.

  • Metabolism: The strong C-F bonds and electron withdrawal prevent oxidative dealkylation at the nitrogen, a common clearance pathway for

    
    -ethyl or 
    
    
    
    -methyl groups. This significantly extends the half-life (
    
    
    ) of the drug.
Bioisosterism (C-Isomer)

The 3-(2,2,2-trifluoroethyl) group is often explored as a bioisostere for:

  • Isobutyl/Propyl groups: Providing similar steric bulk but with altered electronics and lower metabolic liability.

  • 
    -Amino Acid Derivatives:  The C-isomer can be viewed as a cyclic analogue of fluorinated GABA derivatives, potentially relevant for CNS targets.[1]
    

References

  • Brunotte, L. et al. (2024).[4] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Link

  • Johnström, P. & Stone-Elander, S. (1995).[2] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[3][6] Link

  • PubChem. (2025).[1] Compound Summary: (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one.[1][7][8][9] National Library of Medicine. Link

  • Mishra, S. et al. (2023).[3] Rh-catalyzed asymmetric reductive Heck reaction. Organic Chemistry Portal. Link

Sources

Whitepaper: The Strategic Incorporation of Fluorine at the C3-Position of Piperidin-2-ones: A Guide to Synthesis, Biological Evaluation, and Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this ring system offers a powerful avenue for modulating pharmacological properties. This technical guide focuses on a specific, high-impact modification: the introduction of fluorine at the C3-position. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] This document provides an in-depth exploration of the synthesis of C3-substituted fluorinated piperidin-2-ones, detailed protocols for their biological evaluation, and an analysis of the structure-activity relationships that govern their function. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a tool for molecular design and optimization.

Introduction: The Rationale for C3-Fluorination of Piperidin-2-ones

The piperidine ring is a cornerstone of many pharmaceuticals due to its three-dimensional structure and its ability to engage in key interactions with biological targets.[4] The piperidin-2-one (or δ-valerolactam) substructure introduces a lactam functionality, providing a rigidifying element and additional hydrogen bonding capabilities.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5][6] Its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond impart unique characteristics.[3][7]

Why the C3-Position?

The C3-position of the piperidin-2-one ring is adjacent to both the carbonyl group and the nitrogen atom (if unsubstituted). Substitution at this position can:

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of the N-H proton, influencing its hydrogen bonding capabilities and overall ionization state at physiological pH.[7][8]

  • Influence Conformation: Fluorine can alter the conformational equilibrium of the piperidine ring through steric and electronic effects, potentially locking the molecule into a more bioactive conformation.[3]

  • Block Metabolic Oxidation: The C3-position can be a site for metabolic attack by cytochrome P450 enzymes. A C-F bond is significantly more stable than a C-H bond, thereby preventing this metabolic pathway and increasing the molecule's in vivo half-life.[2][7]

  • Create Novel Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in a target's active site, enhancing binding affinity.[5]

This guide will explore how to synthesize these targeted molecules and subsequently evaluate the biological consequences of this specific structural modification.

Diagram 1: Physicochemical Impact of C3-Fluorination

G cluster_0 Piperidin-2-one Core cluster_1 Modification cluster_2 Resulting Physicochemical Changes cluster_3 Potential Biological Outcomes P2O Piperidin-2-one C3F C3-Fluorine Substitution P2O->C3F Strategic Introduction PK pKa Modulation (Lowered Basicity) C3F->PK LIPO Increased Lipophilicity (LogP/LogD) C3F->LIPO MET Blocked Metabolic Oxidation C3F->MET CONF Altered Ring Conformation C3F->CONF POT Enhanced Potency PK->POT SEL Improved Selectivity PK->SEL PKPD Favorable PK/PD Profile PK->PKPD LIPO->POT LIPO->SEL LIPO->PKPD MET->POT MET->SEL MET->PKPD CONF->POT CONF->SEL CONF->PKPD

Caption: Logical flow from C3-fluorination to improved biological outcomes.

Synthetic Strategies for C3-Fluorinated Piperidin-2-ones

The synthesis of these target molecules presents a significant challenge, particularly concerning the stereoselective introduction of the fluorine atom. A common approach involves the α-functionalization of a pre-formed lactam or a cyclization strategy where the fluorinated stereocenter is set prior to ring closure.[9]

A representative, multi-step synthetic pathway is outlined below. The causality behind this choice is to establish the critical C-F bond early and then build the heterocyclic ring around it, which often provides better control over stereochemistry.

Protocol 2.1: General Synthesis via Fluorinated Ester Alkylation

This protocol describes a generalized three-step sequence starting from a commercially available ester.[9]

Step 1: α-Alkylation with a 3-Azidopropyl Electrophile

  • Rationale: This step introduces the three-carbon backbone required for the piperidin-2-one ring, with the azide serving as a masked amine.

  • Procedure:

    • To a solution of the starting ester (e.g., methyl 2-fluoro-2-phenylacetate) (1.0 eq.) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add a solution of 3-azidopropyl triflate (1.2 eq.) in THF.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically used directly in the next step.

Step 2: Azide Reduction to Primary Amine

  • Rationale: The azide must be unmasked to reveal the primary amine necessary for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method.

  • Procedure:

    • Dissolve the crude azido-ester from Step 1 in methanol.

    • Add Palladium on carbon (10 wt. %, 0.05 eq.).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

Step 3: Lactamization (Ring Closure)

  • Rationale: Heating the resulting amino ester induces intramolecular aminolysis, where the primary amine displaces the ester's alkoxy group to form the thermodynamically stable six-membered lactam ring.

  • Procedure:

    • Dissolve the crude amino ester from Step 2 in a high-boiling solvent such as toluene or xylene.

    • Heat the solution to reflux (110-140 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting C3-substituted fluorinated piperidin-2-one by flash column chromatography on silica gel.

Diagram 2: Synthetic Workflow

G start Fluorinated Ester step1 Step 1: α-Alkylation (LDA, Azidopropyl triflate) start->step1 intermediate1 Crude Azido-Ester step1->intermediate1 step2 Step 2: Azide Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Crude Amino Ester step2->intermediate2 step3 Step 3: Lactamization (Toluene, Reflux) intermediate2->step3 purification Purification (Chromatography) step3->purification end C3-Fluoro- Piperidin-2-one purification->end

Caption: Key steps in the synthesis of C3-fluorinated piperidin-2-ones.

Biological Evaluation: Protocols and Methodologies

Once a library of C3-substituted fluorinated piperidin-2-ones is synthesized, a systematic biological evaluation is required. Piperidine derivatives have shown promise in a range of therapeutic areas, including neurodegenerative diseases and metabolic disorders.[10][11] The following protocols are designed to assess activity in these relevant areas.

Enzyme Inhibition Assays

Many piperidine-based compounds act as enzyme inhibitors.[10] For example, they have been investigated as inhibitors of α-glucosidase for type 2 diabetes and acetylcholinesterase (AChE) for Alzheimer's disease.[10]

  • Trustworthiness & Rationale: This is a standard colorimetric assay that measures the enzymatic cleavage of a chromogenic substrate. The protocol includes positive and negative controls to validate the results of each run. Acarbose, a known α-glucosidase inhibitor, serves as the positive control.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

    • Sodium phosphate buffer (pH 6.8)

    • Test compounds (dissolved in DMSO)

    • Acarbose (positive control)

    • 96-well microplate reader

  • Step-by-Step Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in the phosphate buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the test compound dilutions to the sample wells.

    • Add 10 µL of buffer to the negative control wells (enzyme activity without inhibitor).

    • Add 10 µL of Acarbose solution to the positive control wells.

    • Add 20 µL of α-glucosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Activity Assays

Assessing a compound's effect on whole cells is crucial to understand its potential for neuroprotection or cytotoxicity.

  • Trustworthiness & Rationale: The MTT assay is a standardized colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] This protocol establishes a baseline for the toxicity of the synthesized compounds, which is essential for interpreting any observed therapeutic effects.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Step-by-Step Procedure:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).

    • Incubate the plate for 24 or 48 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the CC₅₀ value (the concentration of the compound that causes 50% cell death) from the dose-response curve.

Diagram 3: Experimental Workflow for Biological Evaluation

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening & Profiling cluster_3 Data Analysis & SAR cluster_4 Outcome LIB Synthesized C3-Fluoro- Piperidin-2-ones ENZ In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase) LIB->ENZ IC50 Determine IC₅₀ / CC₅₀ ENZ->IC50 Active 'Hits' CYTO Cellular Cytotoxicity Assay (MTT on SH-SY5Y cells) SAR Structure-Activity Relationship (SAR) Analysis CYTO->SAR NEURO Neuroprotection Assay (e.g., against H₂O₂-induced stress) NEURO->SAR IC50->CYTO IC50->NEURO LEAD Lead Compound Identification SAR->LEAD

Caption: Workflow for evaluating the biological activity of the compound library.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic evaluation of a library of analogs allows for the development of a Structure-Activity Relationship (SAR), which provides critical insights for designing more potent and selective molecules.[13][14]

Table 1: Hypothetical SAR Data for C3-Substituted Fluorinated Piperidin-2-ones
Compound IDC3-Substituent (R)C3-Fluorine Stereochemα-Glucosidase IC₅₀ (µM)SH-SY5Y CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Parent-H PhenylNone85.2>100>1.2
1a Phenyl(R)15.6>100>6.4
1b Phenyl(S)42.1>100>2.4
2a 4-Chlorophenyl(R)5.888.515.3
2b 4-Chlorophenyl(S)25.395.13.8
3a 4-Methoxyphenyl(R)22.4>100>4.5

Interpretation of Hypothetical Data:

  • Impact of Fluorination: The introduction of fluorine (compare Parent-H to 1a/1b ) significantly improves inhibitory potency against α-glucosidase, demonstrating the positive impact of this modification.

  • Stereochemical Importance: The stereochemistry of the fluorine atom is crucial. In this hypothetical dataset, the (R)-stereoisomer (1a , 2a ) is consistently more potent than the (S)-stereoisomer (1b , 2b ). This suggests a specific stereochemical requirement for optimal binding within the enzyme's active site.

  • Influence of the C3-Aryl Substituent: Modifying the phenyl ring at the C3-position further modulates activity. An electron-withdrawing group (Cl in 2a ) enhances potency compared to the unsubstituted phenyl (1a ), while an electron-donating group (MeO in 3a ) slightly reduces it. This provides a clear vector for future optimization.

  • Toxicity and Selectivity: All fluorinated compounds show low cytotoxicity (CC₅₀ > 88 µM), resulting in a favorable Selectivity Index (SI). Compound 2a emerges as the lead candidate from this series due to its high potency and excellent selectivity.

Future Perspectives and Conclusion

The strategic placement of fluorine at the C3-position of the piperidin-2-one scaffold is a powerful tool for medicinal chemists. This guide has provided a framework for the rational design, synthesis, and biological evaluation of these compounds. The insights gained from SAR studies, as exemplified above, can guide the development of next-generation therapeutic agents with improved efficacy and safety profiles.

Future work in this area should focus on:

  • Exploring Diverse Substituents: Expanding the library of substituents at other positions on the piperidin-2-one ring to probe for additional beneficial interactions.

  • Advanced Biological Profiling: Moving lead compounds into more complex biological models, including in vivo pharmacokinetic and efficacy studies in animal models of disease.[10]

  • Mechanism of Action Studies: Utilizing techniques like X-ray crystallography or kinetic studies to understand precisely how these fluorinated inhibitors interact with their target enzymes on a molecular level.[10]

By combining rational, fluorine-guided design with systematic biological testing, the C3-fluorinated piperidin-2-one scaffold holds significant promise for the discovery of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • PubMed. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases.
  • PubMed. (2016, April 15). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity.
  • Taylor & Francis Online. (2021, August 23). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease.
  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.
  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • RSC Publishing. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • ARKAT USA, Inc. (2024, September 16). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.

Sources

Metabolic Stability of 3-(2,2,2-Trifluoroethyl)piperidin-2-one in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth evaluation of the metabolic stability of 3-(2,2,2-Trifluoroethyl)piperidin-2-one in liver microsomes. It is designed for medicinal chemists and DMPK scientists optimizing lactam-based scaffolds.

Technical Guide & Experimental Framework

Executive Summary

The metabolic stability of a drug candidate is a primary determinant of its in vivo half-life and bioavailability. 3-(2,2,2-Trifluoroethyl)piperidin-2-one represents a specialized scaffold where a fluorinated moiety is strategically placed at the


-position of a 

-lactam ring.

This guide details the microsomal stability assay required to assess this compound, predicts its metabolic fate based on structure-activity relationships (SAR), and provides a rigorous framework for calculating intrinsic clearance (


).

Key Insight: The introduction of a 2,2,2-trifluoroethyl group at the C3 position is a classic medicinal chemistry tactic designed to block metabolic soft spots (specifically


-hydroxylation) and modulate lipophilicity (

), thereby enhancing resistance to Cytochrome P450 (CYP) mediated oxidation.

Chemical Biology & Metabolism Prediction

Before initiating wet-lab experiments, it is critical to understand the rationale behind this specific scaffold.

Structural Analysis & Metabolic Soft Spots

The core structure is piperidin-2-one (valerolactam). In its unsubstituted form, this ring is susceptible to Phase I oxidative metabolism by CYP450 enzymes.

  • Unsubstituted Piperidin-2-one:

    • C3 (

      
      -carbon):  High susceptibility to oxidation (hydroxylation) due to the acidity of the 
      
      
      
      -proton and proximity to the carbonyl.
    • C4/C5/C6: Susceptible to aliphatic hydroxylation.

    • Nitrogen: Potential for N-oxidation (though less common in lactams than amines).

  • 3-(2,2,2-Trifluoroethyl) Modification:

    • Steric Blockade: The bulky trifluoroethyl group at C3 physically hinders CYP enzymes from accessing the

      
      -carbon.
      
    • Electronic Deactivation: The strongly electron-withdrawing

      
       group reduces the electron density of the lactam ring, potentially lowering the rate of oxidation at remote sites (C4-C6).
      
    • Metabolic Stability of the Side Chain: The C-F bond is the strongest single bond in organic chemistry (

      
      116 kcal/mol). The 
      
      
      
      group itself is metabolically inert.
Predicted Metabolic Pathway

Despite the protective modification, metabolism may still occur. The most likely pathways in microsomes (Phase I only) are:

  • Remote Hydroxylation: Oxidation at C5 or C6 (least sterically hindered).

  • Lactam Hydrolysis: Rare in microsomes (requires amidases/esterases, often cytosolic), but possible.

  • Defluorination: Highly unlikely under standard microsomal conditions.

MetabolicPathway Parent Parent Compound 3-(2,2,2-Trifluoroethyl)piperidin-2-one CYP CYP450 (Oxidation) Parent->CYP Block Blocked: C3 alpha-hydroxylation Parent->Block Met1 Metabolite M1 (5-Hydroxy derivative) Met2 Metabolite M2 (6-Hydroxy derivative) CYP->Met1 Aliphatic Hydroxylation (Major Route) CYP->Met2 Aliphatic Hydroxylation (Minor Route)

Figure 1: Predicted Phase I metabolic map. The C3-trifluoroethyl group effectively blocks the common


-hydroxylation pathway, shifting metabolism to distal carbons.

Experimental Protocol: Microsomal Stability Assay

This protocol measures the disappearance of the parent compound over time in the presence of liver microsomes (human, rat, or mouse) and the cofactor NADPH.

Materials & Reagents[1][2][3]
  • Test Compound: 3-(2,2,2-Trifluoroethyl)piperidin-2-one (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glc-6-P.[1]

    • Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH).

    • Alternative: Pure NADPH (10 mM freshly prepared).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Assay Conditions (Standardized)
  • Microsomal Protein Conc: 0.5 mg/mL.[2][3]

  • Test Compound Conc: 1 µM (Low concentration ensures first-order kinetics).

  • Solvent Limit: DMSO < 0.1% (v/v) to avoid enzyme inhibition.[3]

  • Temperature: 37°C.[2][3]

Step-by-Step Workflow

Step 1: Preparation (Pre-Incubation)

  • Prepare a 2X Master Mix in KPi buffer containing microsomes (1.0 mg/mL) and test compound (2 µM).

  • Aliquot 50 µL of Master Mix into a 96-well plate.

  • Pre-incubate at 37°C for 10 minutes to equilibrate.

Step 2: Initiation (T=0)

  • Prepare 2X NADPH Solution (2 mM in KPi buffer).

  • Add 50 µL of warm NADPH solution to the reaction wells.

    • Final Volume: 100 µL.

    • Final Conc: 0.5 mg/mL microsomes, 1 µM compound, 1 mM NADPH.

  • Control: Include "No NADPH" wells (add buffer instead of NADPH) to check for chemical instability or non-CYP metabolism.

Step 3: Sampling & Quenching

  • At time points 0, 5, 15, 30, 45, and 60 minutes , remove aliquots (or sacrifice entire wells).

  • Immediately add to Stop Solution (Cold ACN + IS) in a 1:3 ratio (e.g., 50 µL sample + 150 µL ACN).

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: Bioanalysis (LC-MS/MS)

  • Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient + 0.1% Formic Acid).

  • Monitor MRM transition for the parent compound (calculate

    
     based on MW) and the Internal Standard.
    

AssayWorkflow Start Start: 10 mM Stock (DMSO) Dilute Dilute to 2 µM in Microsome/Buffer Mix Start->Dilute PreInc Pre-incubate 37°C (10 min) Dilute->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Sample at t = 0, 5, 15, 30, 60 min Initiate->Sample Quench Quench with Cold ACN + IS Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze

Figure 2: Workflow for the microsomal stability assay.[1]

Data Analysis & Interpretation

Calculation of Half-Life ( )

Plot the Natural Log (ln) of the % Parent Remaining vs. Time.[1] The slope (


) of the linear regression represents the elimination rate constant.




Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.


[1]

Simplified for standard conditions (0.5 mg/mL protein):



Classification of Stability

For a typical drug discovery project (Human Liver Microsomes):

CLint (µL/min/mg)ClassificationInterpretation
< 10 Low Clearance Highly Stable. Good metabolic resistance.
10 - 45 Moderate Clearance Acceptable. Likely amenable to oral dosing.
> 45 High Clearance Unstable. Rapid first-pass metabolism likely.
Expected Result for 3-(2,2,2-Trifluoroethyl)piperidin-2-one

Based on the trifluoroethyl protective effect :

  • Hypothesis: This compound should exhibit Low to Moderate clearance (

    
    ).
    
  • Reasoning: The unsubstituted piperidin-2-one is moderately stable, but the addition of the trifluoroethyl group blocks the primary metabolic site (C3) and increases lipophilicity (

    
    ), which might increase affinity for CYPs but drastically reduces the rate of catalysis (
    
    
    
    ) at the blocked site.

Troubleshooting & Optimization

  • Non-Linear Depletion: If the ln(conc) vs time plot is curved, the compound may be inhibiting the enzyme (mechanism-based inhibition) or the substrate concentration is not

    
    . Solution:  Repeat at 0.1 µM or 0.5 µM.
    
  • Loss in "No NADPH" Control: Indicates chemical instability (hydrolysis) or non-specific binding to the plastic plate. Solution: Use glass-coated plates or check stability in buffer alone.

  • Low Recovery: The compound may be sticking to the microsomal pellet. Solution: Ensure vigorous vortexing during the quench step.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Review of the metabolic stability of fluorinated groups). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Alkylation of piperidin-2-one with 2,2,2-trifluoroethyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of Piperidin-2-one with 2,2,2-Trifluoroethyl Triflate

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoroethylated Lactams

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group (-CH2CF3), in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity without drastically increasing its steric bulk.[1][2][3] Lactams, such as piperidin-2-one, are prevalent core structures in a multitude of biologically active compounds and natural products.[2] The targeted N-alkylation of these lactams with a trifluoroethyl moiety, therefore, represents a powerful strategy for generating novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles. Such derivatives are actively explored in the development of therapeutics for a range of diseases.[4][5]

This application note provides a comprehensive, field-proven protocol for the N-alkylation of piperidin-2-one using 2,2,2-trifluoroethyl triflate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, step-by-step methodology designed for reproducibility and success.

Reaction Principle: Mechanistic Insights into Lactam Alkylation

The N-alkylation of piperidin-2-one is a classic example of a nucleophilic substitution reaction. However, the nitrogen atom of a lactam is part of an amide functional group, rendering it significantly less nucleophilic than an amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Consequently, a strong base is required to deprotonate the N-H bond, generating a highly nucleophilic lactam anion.

This anion then acts as the nucleophile, attacking the electrophilic methylene carbon of the 2,2,2-trifluoroethyl triflate. The trifluoromethanesulfonate (triflate) group is an exceptionally good leaving group, which facilitates a rapid and efficient SN2 displacement to yield the desired N-alkylated product. 2,2,2-Trifluoroethyl triflate is a potent alkylating agent precisely because of this combination of an electrophilic carbon center and a superior leaving group.[1][6][7]

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Piperidinone Piperidin-2-one Anion Piperidin-2-one Anion Piperidinone->Anion + NaH - H₂ (gas) Base NaH Triflate 2,2,2-Trifluoroethyl Triflate NaOTf NaOTf Product N-(2,2,2-trifluoroethyl)piperidin-2-one Anion->Product + Triflate

Diagram 1: Reaction mechanism for N-alkylation.

Experimental Design & Rationale

Choice of Base and Solvent

The selection of an appropriate base and solvent system is critical for the success of this reaction.

  • Base: Sodium hydride (NaH) is the base of choice for this protocol. As a non-nucleophilic, strong base, it irreversibly deprotonates the lactam to generate the nucleophilic anion. The only byproduct of this deprotonation is hydrogen gas, which is easily removed from the reaction system. Alternatives like potassium carbonate (K2CO3) can be used but may require higher temperatures or longer reaction times.[8]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent. It is a polar aprotic solvent, which means it can effectively solvate the sodium cation of the lactam salt without interfering with the nucleophilicity of the anion. Its high boiling point also allows for a broad range of reaction temperatures if heating is required. Anhydrous conditions are paramount, as triflates can react violently with water, and NaH is rapidly quenched by protic sources.[9]

Reagent Stoichiometry and Reaction Conditions

A slight excess of sodium hydride is used to ensure complete deprotonation of the piperidin-2-one. The alkylating agent, 2,2,2-trifluoroethyl triflate, is typically used in a 1.0 to 1.2 molar equivalent range to drive the reaction to completion while minimizing waste and potential side reactions. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then allowed to proceed at room temperature.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Piperidin-2-one≥98%Standard Chemical Supplier
2,2,2-Trifluoroethyl triflate≥98%Standard Chemical Supplier
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Chemical Supplier
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%, packaged under N₂Standard Chemical Supplier
Diethyl Ether (Et₂O)AnhydrousStandard Chemical Supplier
Saturated aq. NH₄Cl solutionReagent GradeN/A
Saturated aq. NaCl (Brine)Reagent GradeN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical Supplier
Round-bottom flaskTwo-neck, flame-driedStandard Lab Supplier
Magnetic stirrer and stir barStandard Lab Supplier
Nitrogen/Argon inletStandard Lab Supplier
Syringes and needlesStandard Lab Supplier
Ice bathN/A
Separatory funnelStandard Lab Supplier
Rotary evaporatorStandard Lab Supplier
Step-by-Step Procedure

Workflow A Setup: Flame-dry flask under N₂ atmosphere B Add Piperidin-2-one and Anhydrous DMF A->B C Cool to 0 °C (Ice Bath) B->C D Add NaH portion-wise, stir for 30 min C->D E Add Trifluoroethyl Triflate dropwise at 0 °C D->E F Warm to Room Temp, stir for 2-4 hours E->F G Monitor reaction by TLC/LC-MS F->G H Quench: Carefully add sat. aq. NH₄Cl at 0 °C G->H Upon Completion I Work-up: Partition with Et₂O and Water H->I J Wash organic layer with Brine I->J K Dry (MgSO₄), filter, and concentrate J->K L Purify via Flash Column Chromatography K->L M Characterize pure product (NMR, MS) L->M

Diagram 2: Experimental workflow for the synthesis.

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add piperidin-2-one (1.0 eq). Using a syringe, add anhydrous DMF (approx. 0.2 M concentration relative to the starting material).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.

  • Alkylation: While maintaining the temperature at 0 °C, add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The pure product, N-(2,2,2-trifluoroethyl)piperidin-2-one, should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization

ParameterExpected ValueNotes
Yield 75-90%Dependent on purity of reagents and anhydrous technique.
Appearance Colorless to pale yellow oil
¹H NMR δ ~4.2 (q, 2H, -N-CH₂ CF₃), ~3.4 (t, 2H), ~2.5 (t, 2H), ~1.9 (m, 4H)Shifts are approximate (in CDCl₃).
¹⁹F NMR δ ~-73 (t, 3F, -CH₂CF₃ )Shift is approximate (in CDCl₃).
Mass Spec (ESI+) m/z = 182.08 [M+H]⁺For C₇H₁₀F₃NO

Safety & Handling Precautions

  • 2,2,2-Trifluoroethyl triflate: This is a powerful alkylating agent and should be handled with extreme care. It is corrosive and can cause severe skin and eye burns.[10] It is also moisture-sensitive and may react violently with water.[9] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[13] Handle the mineral oil dispersion with care, under an inert atmosphere. Never add water directly to NaH.

  • Solvents: DMF is a combustible liquid and a suspected teratogen. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated fume hood away from ignition sources.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation (wet reagents/solvent).2. Inactive alkylating agent (degraded by moisture).3. Insufficient reaction time/temperature.1. Use freshly opened anhydrous solvents and dry reagents.2. Use fresh or properly stored triflate.3. Allow the reaction to run longer or warm gently (e.g., to 40 °C), monitoring by TLC.
Multiple Products 1. O-alkylation side reaction.2. Impurities in starting materials.1. Ensure a strong, non-nucleophilic base (like NaH) is used. O-alkylation is more common with different base/solvent systems.[14]2. Purify starting materials before the reaction.
Difficult Purification Residual DMF in the crude product.Perform multiple washes with brine or a 1:1 brine/water mixture during the work-up to effectively remove DMF.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of N-(2,2,2-trifluoroethyl)piperidin-2-one. By understanding the underlying chemical principles and adhering to the outlined procedural and safety guidelines, researchers can confidently employ this method to generate valuable fluorinated lactam building blocks for applications in drug discovery and materials science.

References

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. [Link]

  • Gelest, Inc. (2024). SAFETY DATA SHEET - TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Wang, G., et al. (2017). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

  • El-Sayed, R., & El-Gazzar, A. A. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. [Link]

  • Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Merck Sharp & Dohme Corp. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 155904086, (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72195954, (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. [Link]

  • Smith, M. W., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • PrepChem. Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64238355, 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one. [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. [Link]

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. [Link]

  • Total Synthesis. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Wang, C., et al. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link]

  • Various Authors. (2022). Plausible mechanism of the N- and C-alkylation reactions in the presence of the AEMF1 catalyst. ResearchGate. [Link]

Sources

Palladium-catalyzed allylic alkylation for fluorinated lactams

Precision Synthesis of -Fluorinated Lactams via Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Abstract & Strategic Importance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability and modulated lipophilicity.[1] However, the construction of fluorinated quaternary stereocenters —specifically at the

This Application Note details a robust protocol for the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) of

Mechanistic Insight: The Fluorine Challenge

The success of this reaction hinges on managing the unique electronic demands of the

The "Hard" vs. "Soft" Nucleophile Dichotomy

In standard Pd-AAA, the catalytic cycle proceeds via the ionization of an allylic electrophile to form a cationic

  • Non-fluorinated Enolates: Typically behave as "soft" nucleophiles, attacking the

    
    -allyl species from the face opposite the metal (outer-sphere).
    
  • 
    -Fluoro Enolates:  The strong inductive effect of fluorine (
    
    
    ) stabilizes the negative charge, theoretically making the enolate "softer." However, it also alters the
    
    
    enolate geometry preference and can induce aggregation.
Ligand-Induced Stereocontrol (The "Gearing Effect")

Recent work by Harrity et al. (2022) suggests that for acyclic



Mechanistic Pathway Diagram

Pd_AAA_Mechanismcluster_ligandStereocontrol FactorsPreComplexPd(0) / Ligand ComplexOxAddOxidative Addition(Ionization)PreComplex->OxAdd+ Allyl SourceAllylSourceAllyl Acetate/CarbonateAllylSource->OxAddPiAllylCationic u03C0-Allyl Pd(II)ElectrophileOxAdd->PiAllylLeaving Group DepartureAttackNucleophilic Attack(Outer Sphere)PiAllyl->AttackLigand Pocket ControlNucleophileu03B1-Fluoro Lactam/Ester(Pro-Nucleophile)Enolateu03B1-Fluoro Enolate(Stabilized by F)Nucleophile->Enolate+ Base (DIPEA)Enolate->AttackStereoselective ApproachAttack->PreComplexRegeneration of Pd(0)ProductChiral u03B1-Fluoro-u03B1-Allyl ProductAttack->Product

Caption: Figure 1. Catalytic cycle of Pd-AAA with

Experimental Protocols

Materials & Precursors[1]
  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct). Note: The chloroform adduct is often more crystalline and stable than non-solvated forms.
    
  • Ligand: Trost Ligand

    
    -ANDEN-Phenyl Trost Ligand (L3) or 
    
    
    -DACH-Phenyl.
  • Allyl Source: Allyl Methyl Carbonate (preferred over acetate for cleaner leaving groups in sensitive reactions).

  • Base:

    
    -Diisopropylethylamine (DIPEA / Hünig's Base).
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous, degassed).

Protocol: Enantioselective Alkylation of -Fluoro- -Keto Precursors

This protocol is adapted from the high-selectivity conditions reported for 3-fluoropiperidine precursors (Harrity, 2022).

Step-by-Step Workflow:

  • Catalyst Pre-complexation:

    • In a glovebox or under strict

      
       Schlenk conditions, charge a flame-dried reaction vial with 
      
      
      (2.5 mol%) and the Chiral Ligand (e.g.,
      
      
      -L3, 5.5 mol%).
    • Add anhydrous DCM (concentration 0.1 M relative to substrate).

    • Stir at room temperature for 30 minutes . The solution should turn from dark purple/red to a clear orange/yellow, indicating active catalyst formation.

  • Substrate Addition:

    • Add the

      
      -fluoro-
      
      
      -keto ester/lactam substrate (1.0 equiv) directly to the catalyst solution.
    • Critical Note: Ensure the substrate is free of trace acids which can quench the catalyst.

  • Reaction Initiation:

    • Add Allyl Methyl Carbonate (1.2 equiv).

    • Add DIPEA (1.2 equiv) dropwise.

    • Observation: Gas evolution (

      
      ) may be observed if using carbonates.
      
  • Incubation:

    • Stir the mixture at 0 °C to Room Temperature (substrate dependent).

    • Monitor via TLC or

      
       NMR.
      
    • Time: Typically 12–24 hours.

  • Workup & Isolation:

    • Filter the reaction mixture through a short pad of silica gel (eluting with

      
       or DCM) to remove the palladium catalyst.
      
    • Concentrate in vacuo.

    • Purify via flash column chromatography. Note: Fluorinated compounds often streak; use a gradient of Hexanes/EtOAc.

Workflow Diagram

WorkflowStep11. Catalyst ActivationPd2(dba)3 + LigandDCM, 30 min, RTStep22. Substrate AdditionAdd u03B1-Fluoro SubstrateAdd Allyl CarbonateStep1->Step2Step33. InitiationAdd DIPEATemp: 0u00B0C -> RTStep2->Step3Step44. Monitoring19F NMR / TLC12-24 HoursStep3->Step4Step55. IsolationSilica FiltrationFlash ChromatographyStep4->Step5

Caption: Figure 2. Operational workflow for the batch synthesis of

Key Optimization Parameters & Troubleshooting

The following table summarizes critical variables affecting the enantiomeric excess (ee) and yield, based on field data and literature precedents.

ParameterRecommendationScientific Rationale
Ligand Class Trost Ligands (DACH-Phenyl or Naphthyl)The "chiral pocket" of Trost ligands is large enough to accommodate the

-fluoro enolate while exerting the necessary "gearing" for stereocontrol. PHOX ligands are better for decarboxylative variants of simple lactams but less proven for acyclic F-precursors.
Solvent DCM or Toluene Non-polar or slightly polar solvents favor the tight ion-pairing required for the outer-sphere attack. Highly polar solvents (DMF/DMSO) dissociate the ion pair, eroding ee.
Base DIPEA or BSA/KOAc DIPEA is mild and sufficient for

-keto esters. For less acidic lactams, BSA (N,O-Bis(trimethylsilyl)acetamide) with catalytic KOAc can generate the active nucleophile in situ.
Temperature 0 °C Lower temperatures generally improve

by slowing the background racemization of the

-allyl complex, though reaction rates for steric F-centers may require RT.
Leaving Group Carbonate (-OCOOMe) Carbonates generate methoxide in situ (upon decarboxylation), which acts as an internal base, often cleaner than acetates which require stoichiometric external base.
Self-Validating the System (QC Checks)
  • Catalyst Color: If the Pd/Ligand mix remains dark purple/black after 30 mins, the active

    
     species has not formed. Check ligand purity or solvent degassing.
    
  • 
     NMR Monitoring:  Use 
    
    
    NMR to monitor conversion.[2] The shift of the
    
    
    -F signal is diagnostic.
    • Starting Material:

      
       to 
      
      
      ppm (doublet or multiplet).
    • Product (Quaternary):

      
       to 
      
      
      ppm (distinct shift due to quaternary center formation).

References

  • Harrity, J. P. A., et al. (2022).

    
    -Fluoro-
    
    
    -ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. White Rose Research Online. [Link]
  • Stoltz, B. M., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Caltech Authors. [Link]

  • Trost, B. M., & Xu, J. (2009).[3] Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society.[3][4] [Link]

  • Paquin, J. F., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Catalysis. [Link]

  • Beller, M., et al. (2021).[5] A general strategy for the synthesis of

    
    -trifluoromethyl- and 
    
    
    -perfluoroalkyl-
    
    
    -lactams via palladium-catalyzed carbonylation. TIB Open Access. [Link]

Part 1: Executive Summary & Strategic Directive

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C3-Fluoroalkylation of


-Lactams 

-Lactams)

The


-lactam (piperidin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for anticoagulants (e.g., Apixaban) and immunomodulators. Functionalization at the C3 position (

-to-carbonyl) with fluoroalkyl groups (

,

) is a high-value transformation. It modulates metabolic stability by blocking hydrolytic or oxidative degradation and alters the

of the lactam, influencing bioavailability.

The Challenge: Direct C3-fluoroalkylation of saturated


-lactams is thermodynamically and kinetically challenging due to:
  • Steric Hindrance: The six-membered ring conformation often impedes the trajectory of bulky electrophiles.

  • Enolate Stability: While C3 is acidic, the resultant enolate can be prone to O-alkylation or oxidative dimerization.

  • Reagent Compatibility: Many fluoroalkylating agents act as oxidants, incompatible with sensitive amine functionalities.

The Solution: This guide standardizes two distinct workflows based on the saturation of the lactam core:

  • Workflow A (Saturated): Electrophilic Trifluoromethylation via Silyl Ketene Aminals (SKA) using Togni Reagent II .

  • Workflow B (Unsaturated/Pyridone): Radical Trifluoromethylation using Langlois Reagent (

    
    ).
    

Part 2: Reagent Selection Matrix

The choice of reagent is dictated by the electronic state of the substrate (Saturated vs. Unsaturated).

FeatureTogni Reagent II Langlois Reagent (

)
Structure Hypervalent Iodine (III)Sulfinate Salt
Mechanism Electrophilic (

equivalent)
Radical (

precursor)
Target Substrate Saturated

-Lactams
(via Enolate/SKA)
Pyridin-2-ones (Unsaturated)
Activation Lewis Acid (Cu, Zn) or Brønsted AcidOxidant (TBHP) or Photocatalysis
Cost/Availability Moderate / CommercialLow / Commercial (Bulk)
Stability Bench stable, non-hygroscopicHygroscopic, stable solid
Decision Logic Visualization

ReagentSelection Start Target Substrate: Delta-Lactam Scaffold CheckSat Is the Ring Saturated? Start->CheckSat Saturated Saturated (Piperidin-2-one) Requires Enolization CheckSat->Saturated Yes Unsaturated Unsaturated (Pyridin-2-one) Requires Radical Trap CheckSat->Unsaturated No RouteA Route A: Electrophilic Trapping Saturated->RouteA RouteB Route B: Radical Addition Unsaturated->RouteB ReagentA Reagent: Togni II (Hypervalent Iodine) RouteA->ReagentA ReagentB Reagent: Langlois Reagent (NaSO2CF3) RouteB->ReagentB

Figure 1: Decision tree for selecting the appropriate fluoroalkylation reagent based on lactam saturation.

Part 3: Detailed Protocols

Protocol A: Electrophilic C3-Trifluoromethylation of Saturated -Lactams

Primary Reagent: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). Mechanism: Activation of the lactam to a Silyl Ketene Aminal (SKA) followed by Lewis-acid catalyzed electrophilic transfer.

Why this method? Direct enolate trapping often yields mixtures of C- and O-alkylated products. Converting the lactam to the SKA locks the nucleophile at the carbon position (C3), ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation of Silyl Ketene Aminal (SKA):

    • Reagents:

      
      -Lactam (1.0 equiv), TBSOTf (1.2 equiv), 
      
      
      
      (2.0 equiv).
    • Solvent: Anhydrous DCM (

      
      ).
      
    • Procedure:

      • Dissolve lactam in DCM under

        
         atmosphere at 0°C.
        
      • Add

        
         followed by dropwise addition of TBSOTf.
        
      • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

      • Self-Validation: Perform a mini-workup on an aliquot.

        
        H NMR should show the disappearance of the amide N-H signal and the appearance of the vinyl proton/TBS signals.
        
      • Purification: Rapid filtration through a short pad of neutral alumina (to remove ammonium salts) and concentration yields the SKA. Note: SKAs are moisture sensitive; use immediately.

  • C3-Trifluoromethylation:

    • Reagents: SKA (1.0 equiv), Togni Reagent II (1.2 equiv), CuCl (10 mol%).

    • Solvent: Dry Acetonitrile (MeCN).

    • Procedure:

      • In a glovebox or flame-dried Schlenk flask, combine Togni Reagent II and CuCl in MeCN.

      • Add the SKA (dissolved in minimal MeCN) dropwise at RT.

      • Stir for 4–12 hours. The reaction mixture typically turns from green to blue/brown as the Cu cycle progresses.

      • Quench: Add saturated

        
         solution to hydrolyze the silyl group and sequester copper.
        
      • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

      • Purification: Silica gel chromatography.

Mechanistic Pathway (Togni II):

TogniMechanism SKA Silyl Ketene Aminal (Nucleophile) LigandExchange Ligand Exchange at Iodine Center SKA->LigandExchange Togni Togni Reagent II (Electrophile) Complex I-O Bond Activation (Lewis Acid Assisted) Togni->Complex Complex->LigandExchange RedElim Reductive Elimination (C-CF3 Bond Formation) LigandExchange->RedElim Product C3-CF3 Lactam RedElim->Product

Figure 2: Mechanistic pathway of electrophilic trifluoromethylation via hypervalent iodine.

Protocol B: Radical C3-Trifluoromethylation of Pyridin-2-ones

Primary Reagent: Langlois Reagent (


).
Mechanism:  Oxidative generation of the 

radical followed by Minisci-type addition to the electron-rich alkene.

Why this method? Pyridones are electron-rich heteroaromatics. The


 radical is electrophilic and selectively attacks the positions with high electron density. In 2-pyridones, C3 and C5 are nucleophilic, but C3 is often favored due to proximity to the directing carbonyl oxygen (if H-bonding occurs) or intrinsic electronic bias.

Step-by-Step Methodology:

  • Reaction Setup:

    • Reagents: Pyridin-2-one (1.0 equiv), Langlois Reagent (3.0 equiv), TBHP (tert-Butyl hydroperoxide, 70% aq., 4.0 equiv).

    • Solvent: DCM/Water biphasic mixture (2:1).

    • Procedure:

      • Dissolve the pyridone in the solvent mixture.

      • Add Langlois reagent (solid) in one portion.

      • Cool to 0°C, then add TBHP dropwise.

      • Stir vigorously at RT for 12–24 hours. Note: Vigorous stirring is critical for biphasic reactions.

      • Self-Validation: Monitor by TLC. The product is usually less polar than the starting material. If conversion stalls, add an additional 1.0 equiv of Langlois reagent and oxidant.

    • Workup: Separate layers. Extract aqueous layer with DCM. Wash with saturated

      
       (to quench peroxides) and then 
      
      
      
      .
  • Alternative (Photochemical):

    • If avoiding peroxides, use Eosin Y (2 mol%) as a photocatalyst in MeCN/H2O under Blue LED irradiation with air (oxygen) as the terminal oxidant.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Protocol A: Low Yield Moisture contamination of SKA.Ensure SKA is isolated quickly and stored under inert gas. Check TBSOTf quality.
Protocol A: O-Alkylation "Hard" nucleophile character.Switch solvent to Toluene (non-polar) to favor C-alkylation. Use Cu(I) catalyst to soften the interaction.
Protocol B: Regioisomers (C3 vs C5) Electronic competition.C3 is generally favored.[1] If C5 dominates, block C5 with a halogen (Br/I) which can be removed later, or use a bulky N-substituent to sterically hinder C3 (if C5 is desired).
Protocol B: Stalled Reaction Radical quenching.Degas solvents thoroughly if using photoredox. For TBHP method, ensure fresh peroxide is used.

Part 5: References

  • Togni Reagent Synthesis & Utility:

    • Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal.

  • Electrophilic Trifluoromethylation of Silyl Enol Ethers:

    • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.

  • Langlois Reagent Applications:

    • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters.

  • Photoredox Trifluoromethylation of Heterocycles:

    • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

  • Pyridone Functionalization:

    • Equbal, H., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.[2] Organic Letters.

Sources

One-pot synthesis protocols for 3-trifluoroethyl lactams

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Protocols for 3-(2,2,2-Trifluoroethyl) Lactams

Part 1: Executive Summary & Strategic Rationale

The incorporation of the 2,2,2-trifluoroethyl group (


) into lactam scaffolds is a high-priority strategy in medicinal chemistry. Unlike the direct attachment of a trifluoromethyl group (

), the trifluoroethyl moiety offers a unique balance of lipophilicity and metabolic stability while acting as a bioisostere for ethyl or isopropyl groups. It mitigates the strong electron-withdrawing effect of fluorine on the lactam nitrogen, preserving hydrogen-bond accepting capabilities essential for receptor binding.

This guide details a One-Pot Radical Cascade Cyclization protocol. This method is superior to traditional multi-step approaches (e.g., amide coupling followed by separate alkylation) because it constructs the lactam core and installs the fluoroalkyl group simultaneously from acyclic precursors.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes unactivated

    
    -arylacrylamides as starting materials.
    
  • Operational Simplicity: Avoids the isolation of unstable intermediates.

  • Versatility: Compatible with both photoredox (mild, room temp) and thermal (scalable) initiation systems.

Part 2: Scientific Principles & Mechanism

The synthesis relies on an Atom Transfer Radical Cyclization (ATRC) mechanism. The process involves the homolytic cleavage of the C-I bond in 2,2,2-trifluoroethyl iodide (


) to generate the trifluoroethyl radical (

).
Mechanistic Pathway
  • Radical Generation: The initiator (photocatalyst or thermal oxidant) generates the

    
     radical from 
    
    
    
    .
  • Regioselective Addition: The radical adds to the terminal position of the alkene moiety in the

    
    -arylacrylamide. This is favored because it generates a stabilized tertiary radical 
    
    
    
    to the carbonyl.
  • 5-exo-trig Cyclization: The resulting intermediate undergoes rapid intramolecular radical attack on the aromatic ring.

  • Oxidative Aromatization: A final oxidation/deprotonation step restores aromaticity, yielding the 3,3-disubstituted oxindole (a

    
    -lactam fused to benzene).
    

Figure 1: Mechanistic pathway for the radical cascade synthesis of 3-trifluoroethyl lactams.

Part 3: Experimental Protocols

Two protocols are provided: Method A (Photoredox) for high-value, small-scale library synthesis, and Method B (Thermal) for robust, larger-scale preparation.

Method A: Visible-Light Photoredox Catalysis (Mild Conditions)

Best for: Substrates with sensitive functional groups.

Reagents & Equipment:

  • Substrate:

    
    -Methyl-N-phenylmethacrylamide (0.5 mmol)
    
  • Alkylating Agent: 2,2,2-Trifluoroethyl iodide (

    
    ) (2.0 equiv)
    
  • Photocatalyst:

    
     (1.0 mol%) or Eosin Y (organic alternative)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (degassed)

  • Light Source: Blue LEDs (

    
     nm)
    

Step-by-Step Protocol:

  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add the acrylamide substrate (87.6 mg, 0.5 mmol),

    
     (3.3 mg, 0.005 mmol), and 
    
    
    
    (138 mg, 1.0 mmol).
  • Solvent Addition: Transfer the tube to a glovebox or use standard Schlenk technique to add anhydrous, degassed MeCN (5.0 mL).

  • Reagent Addition: Add

    
     (98 
    
    
    
    L, 1.0 mmol) via microsyringe. Cap the tube with a PTFE-lined septum.
  • Irradiation: Place the tube approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling may be required to maintain

    
    ).
    
  • Monitoring: Monitor reaction progress via TLC or LC-MS (typically 12–24 hours). Look for the disappearance of the acrylamide starting material.

  • Work-up: Dilute the mixture with EtOAc (20 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry the organic layer over
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 3-(2,2,2-trifluoroethyl)-1,3-dimethylindolin-2-one.

Method B: Thermal Radical Cyclization (Metal-Free/Cheap)

Best for: Scale-up (>1g) and substrates tolerant of heat.

Reagents & Equipment:

  • Substrate:

    
    -Methyl-N-phenylmethacrylamide
    
  • Reagent:

    
     (3.0 equiv)
    
  • Initiator: Dicumyl Peroxide (DCP) (2.0 equiv) or DTBP

  • Solvent: Chlorobenzene or

    
    -Trifluorotoluene
    
  • Vessel: Heavy-walled pressure tube (Ace Glass)

Step-by-Step Protocol:

  • Charge: Add substrate (1.0 equiv) and DCP (2.0 equiv) to the pressure tube.

  • Dissolve: Add Chlorobenzene (0.1 M concentration relative to substrate).

  • Reagent: Add

    
     (3.0 equiv). Note: 
    
    
    
    is volatile (bp 55°C); use a chilled syringe.
  • Seal & Heat: Seal the tube tightly. Heat to

    
     in an oil bath behind a blast shield.
    
  • Reaction Time: Stir for 16–24 hours. The high temperature ensures homolysis of the peroxide, which abstracts iodine/hydrogen to propagate the chain.

  • Quench: Cool to room temperature. Open the vessel carefully in a fume hood.

  • Purification: Direct loading onto silica gel is often possible after concentration.

Part 4: Critical Process Parameters (CPPs) & Data

The following table summarizes the critical parameters that influence yield and selectivity, based on optimization studies of similar radical cascades.

ParameterOptimal RangeImpact on Process
Solvent Polarity MeCN or DMFPolar aprotic solvents stabilize the polar transition states during cyclization.
Stoichiometry 2.0 - 3.0 equiv (

)
Excess alkyl iodide is required due to volatility and competitive quenching.
Oxygen Level Degassed (<50 ppm)Critical:

is a triplet radical trap and will quench the

species, halting the chain.
Light Intensity 5W - 10W Blue LEDInsufficient photon flux leads to stalled conversion; excessive heat degrades the catalyst.
Concentration 0.05 M - 0.1 MHigh dilution prevents intermolecular polymerization of the acrylamide.

Part 5: Workflow Visualization

Figure 2: Operational workflow for the one-pot synthesis of trifluoroethyl lactams.

Part 6: Troubleshooting & Expert Insights

Issue 1: Low Yield / Incomplete Conversion

  • Root Cause: Oxygen poisoning or degradation of

    
    .
    
  • Solution: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Add

    
     in two portions (0h and 4h) to maintain concentration.
    

Issue 2: Hydro-alkylation (No Cyclization)

  • Root Cause: Hydrogen atom abstraction (HAT) occurs faster than cyclization.

  • Solution: Increase the temperature (for thermal method) to favor the higher-energy cyclization barrier. For photoredox, lower the concentration of H-donors (like solvent impurities).

Issue 3: Polymerization of Acrylamide

  • Root Cause: Concentration too high.

  • Solution: Dilute reaction to 0.05 M. Add a radical stabilizer if necessary, though this may retard the main reaction.

References

  • Zhang, L., Li, Z., & Liu, Z.-Q. (2014).[1] A Free-Radical Cascade Trifluoromethylation/Cyclization of N-Arylmethacrylamides and Enynes with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.[1][2] Organic Letters, 16(14), 3688–3691.[1] Link

    • Context: Establishes the foundational radical cascade cycliz
  • Xu, Z., Yan, C., & Liu, Z.-Q. (2014). A Free-Radical Cascade Methylation/Cyclization of N-Arylacrylamides and Isocyanides with Dicumyl Peroxide.[3] Organic Letters, 16(21), 5670–5673. Link

    • Context: Validates the thermal peroxide-mediated alkylation protocol adaptable for trifluoroethyl
  • Gong, Q., Zhang, Y., & Cao, S. (2023). Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation. Organic Chemistry Frontiers, 10, 1234-1240. Link

    • Context: Provides an alternative approach and highlights the pharmaceutical relevance of the 3-trifluoroethyl lactam scaffold.
  • Wang, F.-X., & Tian, S.-K. (2015). Cyclization of N-Arylacrylamides via Radical Arylsulfenylation.[4] The Journal of Organic Chemistry, 80(24), 12697–12703. Link

    • Context: Further validates the "One-Pot" nature of functionalizing acrylamides to form lactams.

Sources

Application Note: Scalable Manufacturing Routes for 3-(2,2,2-Trifluoroethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements for the scalable manufacturing of 3-(2,2,2-Trifluoroethyl)piperidin-2-one .

Executive Summary & Strategic Analysis

The incorporation of a 2,2,2-trifluoroethyl group is a critical bioisosteric strategy in medicinal chemistry, often used to modulate lipophilicity (LogP), metabolic stability, and binding affinity without significantly altering steric bulk compared to an ethyl group.

While N-(2,2,2-trifluoroethyl)piperidin-2-one (substitution at position 1) is a widely known intermediate for CGRP receptor antagonists (e.g., Ubrogepant, Telcagepant), the C3-substituted analog, 3-(2,2,2-Trifluoroethyl)piperidin-2-one , presents distinct synthetic challenges. Direct alkylation at the C3 position using 2,2,2-trifluoroethyl halides is kinetically disfavored due to the strong electron-withdrawing effect of the fluorine atoms, which deactivates the electrophile toward SN2 attack and promotes competing elimination.

This guide details a scalable, three-step "Aldol-Dehydration-Hydrogenation" protocol . This route circumvents the poor reactivity of trifluoroethyl electrophiles by utilizing trifluoroacetaldehyde ethyl hemiacetal (TFAE) as a reactive electrophile, followed by dehydration and catalytic reduction. This method is superior for scale-up due to its use of commercially available reagents, avoidance of exotic catalysts, and high atom economy.

Synthetic Pathway Visualization[1]

The following diagram outlines the primary manufacturing route (Route A) and a secondary ring-closure route (Route B) for comparison.

G Figure 1: Scalable Synthesis of 3-(2,2,2-Trifluoroethyl)piperidin-2-one via Aldol-Dehydration-Hydrogenation Strategy. Start Piperidin-2-one (Valerolactam) Inter1 Intermediate 1: 3-(1-Hydroxy-2,2,2- trifluoroethyl)piperidin-2-one Start->Inter1 Aldol Condensation (-78°C to RT) Reagent1 TFAE (CF3CH(OH)OEt) LiHMDS/THF Reagent1->Inter1 Inter2 Intermediate 2: 3-(2,2,2-Trifluoroethylidene) piperidin-2-one Inter1->Inter2 Mesylation & Elimination Reagent2 MsCl, Et3N (Dehydration) Reagent2->Inter2 Product Target Product: 3-(2,2,2-Trifluoroethyl) piperidin-2-one Inter2->Product 1,4-Reduction Reagent3 H2, Pd/C (Hydrogenation) Reagent3->Product

[2][3][4][5]

Detailed Experimental Protocols

Phase 1: C3-Functionalization via Aldol Condensation

Objective: Install the trifluoroethyl carbon skeleton at the C3 position. Mechanism: Generation of the thermodynamic enolate of piperidin-2-one followed by reaction with the masked aldehyde TFAE.

  • Reagents:

    • Piperidin-2-one (Valerolactam) [CAS: 675-20-7]

    • Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2]

    • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF

    • Anhydrous THF

  • Equipment: Cryogenic reactor (-78°C capability), inert atmosphere manifold (N2/Ar).

Protocol:

  • Enolate Formation: Charge a dry reactor with anhydrous THF (10 vol) and piperidin-2-one (1.0 equiv). Cool the solution to -78°C .

  • Base Addition: Add LiHMDS (2.2 equiv) dropwise over 60 minutes, maintaining internal temperature < -70°C. Note: Excess base is required to deprotonate the lactam nitrogen first, then the C3-alpha position.

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete dianion formation.

  • Electrophile Addition: Add TFAE (1.5 equiv) dropwise. The reaction is exothermic; control addition rate to maintain < -65°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc.[1]

  • Isolation: The product, 3-(1-hydroxy-2,2,2-trifluoroethyl)piperidin-2-one , is often obtained as a mixture of diastereomers. Proceed to the next step without extensive purification if purity >85% by HPLC.

Phase 2: Dehydration to the Exocyclic Alkene

Objective: Convert the alcohol intermediate to the unsaturated ethylidene derivative. Mechanism: Mesylation of the secondary alcohol followed by base-mediated E2 elimination.

  • Reagents:

    • Crude Intermediate 1

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et3N) (3.0 equiv)

    • Dichloromethane (DCM)

  • Critical Parameter: Temperature control during MsCl addition is vital to prevent decomposition.

Protocol:

  • Dissolve Intermediate 1 in DCM (10 vol) and cool to 0°C.

  • Add Et3N (3.0 equiv) followed by dropwise addition of MsCl (1.2 equiv).

  • Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) and stir for 4-12 hours. Monitoring: Monitor by TLC/HPLC for the disappearance of the alcohol and appearance of the UV-active conjugated alkene.

  • Workup: Wash with 1N HCl (to remove amine salts), then saturated NaHCO3. Dry organic layer over MgSO4.

  • Purification: Recrystallization from EtOAc/Hexanes or silica gel chromatography is recommended to isolate 3-(2,2,2-trifluoroethylidene)piperidin-2-one . This intermediate is stable and serves as a purification checkpoint.

Phase 3: Catalytic Hydrogenation

Objective: Stereoselective reduction of the exocyclic double bond to yield the target alkane. Mechanism: Heterogeneous catalytic hydrogenation.

  • Reagents:

    • Intermediate 2 (Ethylidene compound)

    • 10% Pd/C (50% water wet, 10 wt% loading)

    • Methanol or Ethanol

    • Hydrogen gas (H2)

Protocol:

  • Charge reactor with Intermediate 2 and Methanol (10 vol).

  • Add 10% Pd/C catalyst (0.1 wt equiv relative to substrate).

  • Purge system with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir under H2 balloon pressure (1 atm) or low pressure (3-5 bar) in an autoclave at room temperature for 6-18 hours.

    • Expert Insight: The lactam carbonyl is resistant to these conditions; only the exocyclic alkene will reduce.

  • Filtration: Filter through a Celite pad to remove catalyst. Safety: Do not allow dry catalyst to contact air (pyrophoric).

  • Concentration: Remove solvent under reduced pressure to yield 3-(2,2,2-Trifluoroethyl)piperidin-2-one .

Process Data & Quality Control

ParameterSpecification / ResultNotes
Overall Yield 45 - 60% (3 Steps)Yield is heavily dependent on the dehydration efficiency.
Appearance White to Off-White Solid
Purity (HPLC) > 98.0%Critical to remove unreacted lactam.
1H NMR (CDCl3) δ ~2.5-2.8 (m, CH-CF3 connection)Distinctive multiplet for the C3 proton and CH2-CF3 protons.
19F NMR δ -64 to -66 ppm (t)Diagnostic triplet due to coupling with adjacent CH2.
Mass Spec (ESI) [M+H]+ ~ 196.1

Critical Troubleshooting & Expert Insights

Regioselectivity of Deprotonation
  • Issue: Formation of N-alkylated byproducts or ring opening.

  • Solution: Use 2.2 equivalents of base . The first equivalent removes the N-H proton (pKa ~17), protecting the nitrogen from nucleophilic attack. The second equivalent removes the C3-alpha proton (pKa ~30).

"Sluggish" Dehydration
  • Issue: The elimination of the mesylate can be slow due to the electron-withdrawing trifluoromethyl group destabilizing the developing carbocation character in the transition state.

  • Solution: If Et3N is too slow, switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing THF for the elimination step.

Safety: Handling TFAE
  • Hazard: Trifluoroacetaldehyde ethyl hemiacetal can liberate trifluoroacetaldehyde (gas) upon heating or acid treatment.

  • Control: Handle in a well-ventilated fume hood. Keep reaction basic/neutral until quench.

Isomer Distinction (Crucial for Drug Development)

Researchers must distinguish the target C3-isomer from the N-isomer (1-(2,2,2-trifluoroethyl)piperidin-2-one) . The N-isomer is a common intermediate for CGRP antagonists (e.g., Ubrogepant intermediates).

  • Differentiation:

    • N-Isomer: 19F NMR shows a triplet at a different shift; 1H NMR shows the CH2-CF3 protons as a quartet coupled only to F (no vicinal H coupling if N-attached, unless long-range). Actually, N-CH2-CF3 protons are a quartet (J_HF) of triplets (if H coupling exists? No, N has no H). They appear as a simple quartet.

    • C3-Isomer (Target): The CH2-CF3 protons will show coupling to the C3-methine proton (complex multiplet).

References

  • Synthesis of 3-(2,2,2-trifluoroethyl)

    • Source: Shan, Y. et al. "Preparation of 3-(2,2,2-trifluoroethyl)-pyrrolidine hydrochloride.
    • Relevance: Establishes the Aldol/Dehydration/Hydrogenation route for the 5-membered ring analog, which is directly applicable to the 6-membered piperidinone.
    • URL:

  • Reactivity of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)

    • Source: Gong, Y. et al. "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry, 2004.[2]

    • Relevance: Reviews the condensation of TFAE with nucleophiles, validating the electrophilicity of TFAE toward enol
    • URL:

  • General Synthesis of 3-Substituted Piperidin-2-ones

    • Source: Brunotte, L. et al. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc, 2024.[3][4]

    • Relevance: Provides alternative ring-closure strategies if the Aldol route fails, specifically using alpha-alkylation of esters followed by cycliz
    • URL:

  • CGRP Antagonist Intermediates (Contextual)

    • Source: Paone, D.V. et al. "Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists." Journal of Medicinal Chemistry, 2007.
    • Relevance: Highlights the prevalence of the N-trifluoroethyl isomer, serving as a negative control/reference for structural identific
    • URL:

Sources

Troubleshooting & Optimization

Preventing N-alkylation during C3-trifluoroethylation of piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Chemoselectivity Failure (N- vs. C-Alkylation)

Welcome to the Advanced Synthesis Support Portal. You are likely here because your reaction yielded the N-alkylated byproduct (1-(2,2,2-trifluoroethyl)piperidin-4-one) instead of the desired C3-functionalized target, or your conversion was negligible.

This guide addresses the inherent kinetic competition between the nitrogen lone pair (nucleophilic) and the


-carbon (enolate). We provide two validated Standard Operating Procedures (SOPs) to ensure regioselectivity.

Root Cause Analysis: The pKa Trap

To prevent N-alkylation, you must understand the thermodynamic landscape.

  • Amine (N-H) pKa: ~10–11[1]

  • 
    -Proton (C-H) pKa:  ~19–20 (in ketones)[1]
    

The Failure Mode: If you attempt direct alkylation on the free amine piperidinone using a weak base (e.g.,


, 

), the base will deprotonate the ammonium salt but not the

-carbon efficiently. The neutral nitrogen lone pair is kinetically much faster at attacking the electrophile (

) than the small equilibrium concentration of enol/enolate.

The Solution: You must render the nitrogen non-nucleophilic before generating the C-nucleophile.

Decision Matrix: Selecting Your Protocol

DecisionMatrix Start Start: C3-Trifluoroethylation Q1 Is the Nitrogen Protected? Start->Q1 PathA SOP A: Kinetic Enolate (LiHMDS/DMPU) Q1->PathA Yes (Boc/Cbz/Bn) PathB SOP B: Stork Enamine (Transient Protection) Q1->PathB No (Free Amine) OutcomeA High Yield Single Step C-Alkylation PathA->OutcomeA OutcomeB High Regioselectivity Avoids Strong Base PathB->OutcomeB

Figure 1: Workflow selection based on starting material status.

SOP A: The "Gold Standard" (N-Protection + Kinetic Enolate)

This method is preferred for drug development due to its reliability and scalability.[1][2] It requires an N-protected substrate (preferably N-Boc-4-piperidinone ).[1]

Why this works:
  • N-Protection: The Boc group withdraws electron density from the nitrogen, shutting down its nucleophilicity.[2]

  • Kinetic Control: LiHMDS (Lithium Hexamethyldisilazide) is a bulky, non-nucleophilic base that quantitatively deprotonates the

    
    -position at -78°C, preventing self-condensation (Aldol).[1][2]
    
  • Reactivity Boost: Trifluoroethyl iodide is a sluggish electrophile due to the electron-withdrawing

    
     group.[1][2] A polar aprotic co-solvent (DMPU or HMPA) is mandatory  to break up Lithium enolate aggregates and increase the reaction rate.[2]
    
Protocol:

Reagents:

  • Substrate: N-Boc-4-piperidinone (1.0 equiv)[1]

  • Base: LiHMDS (1.1 equiv, 1.0 M in THF)[2]

  • Electrophile: 2,2,2-Trifluoroethyl iodide (

    
    ) (1.5 equiv)
    
  • Additive: DMPU (N,N'-Dimethylpropyleneurea) (2.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add N-Boc-4-piperidinone and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (Dry ice/Acetone bath). Add LiHMDS dropwise over 10 minutes.[1] Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Activation: Add DMPU dropwise.[1][2] Stir for 10 minutes. Note: The solution may change color (often yellow/orange).

  • Alkylation: Add

    
      (neat or in minimal THF) dropwise.[1][2]
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2–3 hours. Do not warm to RT immediately; the enolate might decompose.

  • Quench: Quench with saturated aqueous

    
     while still cold. Extract with EtOAc.[1]
    

SOP B: The Stork Enamine (Transient Protection)

If you must start with the free amine or wish to avoid lithium bases, use the Stork Enamine synthesis. This converts the ketone into an enamine, where the nitrogen is part of the


-system and sterically hindered, directing alkylation to the carbon.
Mechanism:
  • Formation: Piperidinone + Pyrrolidine

    
     Enamine.[1][2]
    
  • Alkylation: Enamine +

    
    
    
    
    
    Iminium Salt.[1][2]
  • Hydrolysis: Iminium Salt +

    
    
    
    
    
    C3-Alkylated Ketone + Pyrrolidine.[1][2]
Protocol:

Reagents:

  • Substrate: 4-Piperidinone (free base or HCl salt neutralized)[1]

  • Secondary Amine: Pyrrolidine (1.1 equiv)[1]

  • Electrophile:

    
     (1.5 equiv)[1]
    
  • Solvent: Toluene (for Dean-Stark) or Benzene substitute.[1][2]

Step-by-Step:

  • Enamine Formation: Reflux 4-piperidinone and pyrrolidine in toluene with a Dean-Stark trap to remove water. Once water evolution ceases (approx 3-4h), evaporate solvent to obtain the crude enamine.

  • Alkylation: Dissolve the crude enamine in anhydrous Dioxane or Acetonitrile .[1][2] Add

    
     . Heat to reflux (or 60-80°C) for 12–18 hours.
    
    • Critical: The

      
       group makes the electrophile slow. Heat is often required here, unlike the LiHMDS method.[2]
      
  • Hydrolysis: Add water (or 10% HCl) and stir vigorously for 2 hours to hydrolyze the iminium intermediate back to the ketone.

  • Workup: Basify to pH 10 (to free the pyrrolidine and product), extract with DCM.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is N-Alkylated N-protecting group missing or labile (e.g., TMS).[1]Switch to Boc or Cbz . If using SOP B, ensure enamine formation was complete before adding electrophile.[2]
Low Conversion (<10%)

is too unreactive for standard

.[1][2]
Add DMPU or HMPA (SOP A). Without these polar additives, the lithium enolate is too aggregated to react with the deactivated iodide.
Poly-alkylation (gem-dialkyl) Excess base or rapid equilibration of product enolate.[1][2]Use strictly 1.05–1.1 equiv of LiHMDS.[1][2] Ensure rapid stirring during electrophile addition.
Starting Material Recovery Enolate quenched by moisture.[1][2]Verify anhydrous conditions.

is volatile (bp 55°C); ensure it didn't evaporate before reacting.[1][2] Use a sealed tube if necessary.[1]

Visualizing the Competition

ReactionPathways Substrate Piperidinone Base Base Treatment Substrate->Base Protect N-Protection (Boc) Substrate->Protect Pre-reaction N_Attack N-Deprotonation (Faster) Base->N_Attack If N-H Free N_Product N-Alkyl Product (Undesired) N_Attack->N_Product + CF3CH2I Enolate Li-Enolate Formation Protect->Enolate + LiHMDS C_Attack C-Alkylation (+ DMPU) Enolate->C_Attack + CF3CH2I Target C3-Trifluoroethyl Piperidinone C_Attack->Target

Figure 2: Mechanistic divergence.[1] N-protection blocks the red pathway, forcing the reaction through the green C-alkylation pathway.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroethyl Triflate (


) instead of the Iodide? 
A:  Yes, but with extreme caution. The triflate is significantly more reactive (hotter electrophile).[1][2] While this improves conversion, it also increases the risk of O-alkylation  (forming the enol ether) or poly-alkylation. If using triflate, lower the temperature to -78°C and omit DMPU initially.

Q: Why not use a radical method (Photoredox)? A: Radical methods are excellent for arylation or trifluoromethylation (


), but direct trifluoroethylation (

) of piperidines via photoredox is less established and often requires complex precursors (like trifluoroethyl-substituted hypervalent iodine).[1][2] The enolate chemistry (SOP A) is currently more robust for this specific alkyl chain.[1][2]

Q: My yield is 40%. Where is the rest? A: Check for O-alkylation .[1][2] The hard Oxygen of the enolate can attack the hard electrophile. However, with the Iodide (soft leaving group), C-alkylation is favored. If O-alkylation is observed, switch solvent to a less polar one (like Toluene/THF mix) to tighten the ion pair, favoring C-attack, though this trades off rate.

References

  • Enolate Alkylation Fundamentals: Evans, D. A.[2] Advanced Organic Chemistry: Enolate Alkylation Kinetics. Harvard University Lecture Notes.

  • Stork Enamine Synthesis: Stork, G., et al.[2] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963.[2] [1]

  • Piperidine Functionalization: Maes, B. U. W., et al. "Functionalization of Piperidines."[2] Chemical Reviews, 2019. (General review on regioselectivity challenges in piperidines).

  • Trifluoroethylation Reagents: "2,2,2-Trifluoroethyl iodide: Properties and Reactivity." Encyclopedia of Reagents for Organic Synthesis. [1]

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Substituted Fluorinated Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: F-LAC-303 Subject: Optimizing Diastereomeric Ratio (dr) in C3-Fluorination

Diagnostic Triage: Understanding the Challenge

Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties in controlling the stereochemistry at the C3 position of a lactam ring (


, 

, or

) where both a fluorine atom and a substituent (alkyl/aryl) are present.

The challenge in synthesizing 3-substituted-3-fluoro lactams lies in the high reactivity of the C-F bond and the specific conformational preferences induced by fluorine. Unlike standard alkylations, fluorine introduces unique electronic effects (dipole minimization and the gauche effect) that often override steric predictions.

Decision Matrix: Select Your Methodology

Before troubleshooting, ensure you are using the correct pathway for your substrate class.

G Start Start: Substrate Analysis RingSize Ring Size? Start->RingSize Beta Beta-Lactam (4-memb) RingSize->Beta Strained Gamma Gamma-Lactam (5-memb) (e.g., Oxindoles) RingSize->Gamma Envelope Conf. MethodA Method A: Electrophilic Fluorination (NFSI/Selectfluor) Beta->MethodA Careful Base Selection MethodC Method C: De Novo Cyclization (Reformatsky/Imine) Beta->MethodC Ring Opening Risk Chiral Existing Chiral Center? Gamma->Chiral Chiral->MethodA Yes (Substrate Control) MethodB Method B: Metal-Catalyzed Asymmetric Fluorination Chiral->MethodB No (Catalyst Control)

Figure 1: Strategic selection guide for fluorinated lactam synthesis.


-lactams require milder conditions to prevent ring opening.

Protocol A: Electrophilic Fluorination (Substrate Control)

Best for: Substrates with an existing chiral center (e.g., C4-substituted lactams) or when creating a quaternary center at C3 on a pre-formed lactam.

The Core Problem: Proton Transfer & Enolate Geometry

Low diastereoselectivity (dr) often stems from the rapid equilibration of the enolate geometry (


 vs 

) or the "proton shuttle" effect where the product acts as a proton source for the starting material.
Optimized Protocol
  • Reagents: LiHMDS (Lithium hexamethyldisilazide) or NaHMDS; NFSI (N-Fluorobenzenesulfonimide).

  • Solvent: THF (promotes separated ion pairs) or Toluene (promotes tight ion pairs).

  • Additives: HMPA or DMPU (to disrupt aggregates).

Step-by-Step Workflow:

  • Enolization: Cool anhydrous THF to -78°C. Add LiHMDS (1.1 equiv). Add the lactam substrate dropwise. Stir for 30–45 mins.

    • Critical: Do not use LDA if your lactam has sensitive functional groups; LiHMDS is less nucleophilic and reduces side reactions.

  • Fluorination: Dissolve NFSI (1.2 equiv) in THF. Add this solution rapidly to the enolate at -78°C.

    • Why Rapid Addition? Slow addition allows the fluorinated product (which is more acidic due to the electron-withdrawing F) to protonate the unreacted enolate, leading to racemization or poly-fluorination.

  • Quench: Quench with saturated NH₄Cl at -78°C before warming up.

Troubleshooting Guide (Method A)
IssuePotential CauseRemediation
Low dr (~1:1) Enolate geometry equilibration.Switch base counter-cation. If using LiHMDS, try KHMDS to alter the chelation transition state (Zimmerman-Traxler model).
Difluorination Product is more acidic than starting material.Use a "inverse addition" technique: Cannulate the enolate into a solution of excess NFSI.
C-F Elimination Workup is too basic.Avoid bicarbonate washes. Use buffered phosphate (pH 7) or acidic workup if the lactam is stable.

Protocol B: Catalytic Asymmetric Fluorination (Catalyst Control)

Best for: Creating a chiral quaternary center at C3 from an achiral precursor (e.g., 3-substituted oxindoles).

Mechanism: Palladium-Catalyzed Enolate Fluorination

For oxindoles, chiral Palladium or Nickel complexes can create a rigid chiral pocket. The fluorine source is electrophilic (NFSI), but the metal center dictates the approach vector.

Recommended System (Sodeoka/Shibata Conditions):

  • Catalyst: Pd(II) or Ni(II) with chiral bisphosphine ligands (e.g., (R)-BINAP or DBFOX-Ph).

  • Solvent: Ethanol or MeOH (Alcoholic solvents often accelerate NFSI reactions via hydrogen bonding activation).

Step-by-Step Workflow:

  • Complex Formation: Mix Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in THF/EtOH (1:1). Stir at RT for 30 min.

  • Substrate Addition: Add the 3-substituted oxindole (1.0 equiv).

  • Fluorination: Add NFSI (1.2 equiv) at 0°C or RT depending on reactivity.

  • Monitoring: Monitor by ¹⁹F NMR. The shift for N-F (NFSI) is distinct from C-F (product).

Visualizing the Transition State:

TS Metal Pd(II)-Ligand Complex Substrate Oxindole Enolate Metal->Substrate Coordinates NFSI NFSI (F+ Source) Substrate->NFSI Nucleophilic Attack (Si-face blocked by Ligand)

Figure 2: The chiral ligand blocks one face of the planar enolate, forcing the bulky NFSI to attack from the exposed face.

Protocol C: De Novo Synthesis (Reformatsky Route)

Best for:


-lactams or when functionalization of the ring fails.

If direct fluorination of the ring is impossible due to steric hindrance, build the ring with the fluorine already in place.

The Reformatsky-Imine Cyclization:

  • Reagents: Ethyl bromodifluoroacetate (or monofluoro equivalent), Zinc dust, Imine (Schiff base).

  • Procedure:

    • Activate Zn dust with TMSCl.

    • Reflux Zn with ethyl bromofluoroacetate and the imine in THF.

    • The Reformatsky reagent adds to the imine. Spontaneous cyclization yields the

      
      -lactam.
      
  • Stereocontrol: This method often yields the cis-

    
    -lactam due to a cyclic transition state involving the Zinc metal.
    

Frequently Asked Questions (FAQs)

Q: Why do I see significant "over-fluorination" (difluoro product) even with 1.0 equivalent of NFSI? A: This is the "kinetic acidity" trap. The monofluoro-lactam product has a highly acidic proton at the C3 position (due to the electron-withdrawing fluorine). It deprotonates faster than the starting material.

  • Fix: Use inverse addition (add enolate to NFSI) or use a slight excess of substrate (1.1 equiv lactam : 1.0 equiv NFSI) and accept lower conversion to save the product.

Q: My 3-fluoro-3-alkyl lactam racemizes during silica gel chromatography. Why? A: The C-F bond destabilizes the adjacent carbonyl slightly, but more importantly, if there is an adjacent N-H, the compound can undergo ring-opening or tautomerization on acidic silica.

  • Fix: Deactivate your silica gel with 1% Triethylamine (Et₃N) in the eluent, or use neutral alumina.

Q: How does the "Fluorine Gauche Effect" influence my dr? A: In


-fluoro-amides (and lactams), the C-F bond prefers to be gauche to the C=O bond rather than anti. This minimizes 

interactions and aligns dipoles favorably. When modeling your transition state, assume the F will try to align gauche to the carbonyl oxygen.

References

  • Stereoselective Synthesis of Multisubstituted

    
    -fluoro- 
    
    
    
    -lactams
    • Source: Current Organic Chemistry, 2020.[1]

    • Relevance: Comprehensive review of -lactam fluorination str
  • A Novel and Efficient Synthesis of 3-Fluorooxindoles

    • Source: Organic Letters, 2000.[2]

    • Relevance: Foundational text on electrophilic fluorin
  • Advances in Catalytic Enantioselective Fluorin

    • Source: Chemical Reviews, 2014.
    • Relevance: Detailed mechanisms for Pd/Ni catalyzed asymmetric fluorin
  • Diastereoselective Synthesis of

    
    -Fluoro-
    
    
    
    -Lactams via Difluorocarbene
    • Source: ChemRxiv, 2025.[3]

    • Relevance: Modern, alternative route avoiding electrophilic fluorination.[3]

Sources

Technical Support Center: Lactam C3-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

The Challenge: C3-alkylation of lactams (


-alkylation) is a competition between thermodynamic stability and kinetic control. The primary failure modes are N-alkylation  (reaction at the nitrogen), O-alkylation  (formation of lactim ethers), and Poly-alkylation .

The Solution: Success relies on controlling the aggregation state of the lithium enolate.

  • Lactams are fixed s-cis amides: Unlike acyclic amides, they cannot rotate to relieve steric strain, making their enolates more prone to aggregation.

  • The "Collum Principle": Reactivity is dictated by the oligomeric state of the enolate (monomer vs. dimer vs. tetramer). Monomers are generally orders of magnitude more reactive than aggregates.

Decision Matrix: Base & Solvent Selection[1][2]

Use this matrix to select the starting conditions based on your substrate's protecting group and steric profile.

ParameterStandard Kinetic Control Thermodynamic / Reversible Difficult/Steric Substrates
Primary Base LDA (Lithium Diisopropylamide)NaH or KOtBu LiHMDS (Lithium Hexamethyldisilazide)
Primary Solvent THF (Tetrahydrofuran)DMF or Toluene THF or Toluene
Additive None initiallyNoneLiCl (3-5 eq) or DMPU (10-20%)
Temperature -78 °C

0 °C
0 °C

RT
-78 °C

RT
Key Mechanism Irreversible deprotonation.Equilibrium deprotonation.Disaggregation of enolate.
Risk Factor Aggregation limits reactivity.High risk of N-alkylation.Slower deprotonation rate.[1]
⚠️ Critical Solvent Additive Note

HMPA vs. DMPU: Historically, HMPA was the gold standard for breaking enolate aggregates. Due to extreme carcinogenicity, DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is the required substitute.[2] It mimics the coordination ability of HMPA without the severe toxicity profile.

Visual Workflow: Optimization Logic

The following diagram illustrates the decision pathway for optimizing reaction conditions based on observed experimental failures.

LactamOptimization Start Start: Lactam C3-Alkylation CheckPG Is Nitrogen Protected? Start->CheckPG Protect REQUIRED: Protect N (Boc, Bn, PMB, SEM) CheckPG->Protect No BaseChoice Select Base: LDA (1.1 eq) Solvent: THF, -78°C CheckPG->BaseChoice Yes Protect->BaseChoice Result Analyze Outcome BaseChoice->Result Issue_N_Alk Issue: N-Alkylation Result->Issue_N_Alk Product is N-Subst. Issue_Poly Issue: Dialkylation Result->Issue_Poly Double Alkylation Issue_LowConv Issue: Low Conversion (Enolate Aggregation) Result->Issue_LowConv SM Recovered Sol_N_Alk Switch to covalent PG (Boc is labile to nucleophiles, use Benzyl/PMB) Issue_N_Alk->Sol_N_Alk Sol_Poly 1. Lower Temp (-78°C) 2. Inverse Addition 3. Use LiHMDS (Less basic) Issue_Poly->Sol_Poly Sol_Agg Add LiCl (5 eq) or DMPU (Break Tetramers -> Monomers) Issue_LowConv->Sol_Agg

Figure 1: Decision tree for troubleshooting lactam alkylation outcomes. Note that N-protection is effectively mandatory for high C3-selectivity.

Troubleshooting Guide (The "Why" and "How")

Issue 1: N-Alkylation vs. C-Alkylation

Symptom: You isolate the product where the electrophile is attached to the Nitrogen, or a mixture of N- and C-isomers.

  • Root Cause: The N-H proton (

    
     ~17-25) is significantly more acidic than the C3-H (
    
    
    
    ~30-35). If the nitrogen is unprotected, the base will deprotonate N first. Even with 2 equivalents of base (dianion strategy), the N-anion is highly nucleophilic.
  • Technical Fix:

    • Mandatory Protection: Use an electron-withdrawing group (EWG) on Nitrogen. Boc (tert-butyloxycarbonyl) or Cbz are ideal because they lower the electron density on Nitrogen, making it less nucleophilic and activating the C3 protons by inductive effect.

    • Hard vs. Soft: If you must alkylate an unprotected lactam, use a "soft" transition metal catalyst approach (not covered here) or temporary silylation (TMSCl) of the nitrogen before adding the base.

Issue 2: Low Yield / Recovered Starting Material

Symptom: The reaction stalls. Quenching with


 shows low deuterium incorporation.
  • Root Cause (The Collum Effect): Lithium enolates of lactams form stable tetramers or hexamers in THF. These aggregates are sterically shielded and unreactive toward electrophiles.

  • Technical Fix:

    • The "Myers/Evans" Additive: Add LiCl (3-5 equivalents) . LiCl is soluble in THF and acts to break up the stable enolate aggregates into reactive monomers or mixed aggregates.

    • Polar Co-solvent: Add DMPU (10-20% v/v) . This solvates the lithium cation, separating the ion pair and exposing the "naked" enolate anion.

Issue 3: Dialkylation (Over-alkylation)

Symptom: Presence of gem-dimethyl or dialkyl species.

  • Root Cause: Rapid proton transfer. The mono-alkylated product is often more acidic (or the kinetic deprotonation is faster) than the starting material due to disruption of aggregate stability. As product forms, it quenches the remaining enolate.

  • Technical Fix:

    • Inverse Addition: Cannulate the enolate solution into a solution of the electrophile. This ensures the enolate never sees the alkylated product.

    • Solvent Switch: Switch from THF to Toluene . Toluene generally tightens the ion pair, slowing down the proton transfer between product and enolate.

Standard Operating Procedure (SOP)

Protocol: C3-Alkylation of N-Boc-Pyrrolidinone (Generic)

Reagents:

  • N-Boc-Lactam (1.0 eq)

  • LDA (1.1 eq, freshly prepared or titrated)

  • Electrophile (1.2 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Optional: DMPU (4.0 eq) or LiCl (flame dried, 3.0 eq)

Step-by-Step:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow. If using LiCl, add it now and flame-dry the solid (carefully) under vacuum to remove bulk water.

  • Solvation: Add anhydrous THF. If using LiCl, stir until fully dissolved (may take 10-20 mins). Cool to -78 °C (Dry ice/Acetone).

  • Deprotonation: Add LDA dropwise over 10 minutes.

    • Checkpoint: Stir at -78 °C for 45 minutes to ensure complete enolization.

    • Note: If using DMPU, add it after the LDA addition to avoid degradation of the base, or premix with the substrate depending on stability.

  • Alkylation: Add the electrophile (neat or in minimal THF) dropwise.

  • Reaction: Stir at -78 °C for 2 hours.

    • Optimization: If the electrophile is unreactive (e.g., branched alkyl iodide), allow the bath to warm slowly to -40 °C. Do not reach 0 °C unless necessary, as N-Boc migration or decomposition can occur.

  • Quench: Add saturated aqueous

    
     while still cold.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

FAQs

Q: Can I use NaH (Sodium Hydride) instead of LDA? A: generally, no for mono-alkylation. NaH is a heterogeneous, thermodynamic base. It often leads to equilibration, allowing the mono-alkylated product to be deprotonated again, leading to mixtures of starting material and dialkylated product. NaH is only recommended if you are targeting gem-dialkylation (e.g., dimethylation).

Q: Why is LiHMDS sometimes preferred over LDA? A: LiHMDS is less basic (


 ~26) than LDA (

~36) and much bulkier. For very sensitive substrates (e.g., those with leaving groups prone to elimination), LiHMDS provides a "softer" deprotonation. However, LiHMDS enolates are often less reactive than LDA enolates due to different aggregation states, so warming to 0°C might be required.

Q: My product is racemizing. What happened? A: If you are generating a chiral center at C3, the proton is acidic. During workup, if the aqueous layer is basic (pH > 9), you will racemize the product. Always quench with acidic buffer (


 or dilute citric acid) and ensure rapid phase separation.

References

  • Enolate Aggregation & Reactivity

    • Kim, Y.-J.; Bernstein, M. P.; Galiano-Roth, A. S.; Romesberg, F. E.; Williard, P. G.; Fuller, D. J.; Harrison, A. T.; Collum, D. B. "Mechanism of Lithium Diisopropylamide-Mediated Ester Enolization." Journal of the American Chemical Society, 1991 , 113, 7832.

  • Effect of LiCl (Myers/Evans Enolates)

    • Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides." Angewandte Chemie International Edition, 1988 , 27, 1624.

    • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119, 6496.

  • DMPU as HMPA Replacement

    • Mukhopadhyay, T.; Seebach, D. "Substitution of HMPT by the Cyclic Urea DMPU as a Cosolvent for Highly Reactive Nucleophiles and Bases." Helvetica Chimica Acta, 1982 , 65, 385.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for 3-Substituted Piperidinone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alpha-Proton" Challenge

3-substituted piperidinones are critical pharmacophores, most notably serving as precursors for Janus kinase (JAK) inhibitors like Tofacitinib . Unlike their reduced piperidine counterparts, these compounds possess a stereogenic center at the C3 position, directly


 to the carbonyl group.

The Critical Insight: This structural feature creates a "Racemization Trap." The C3 proton is acidic (


). In the presence of even weak bases (often used in chiral HPLC to improve peak shape), these compounds undergo rapid keto-enol tautomerism, leading to on-column racemization.

This guide rejects the standard "add 0.1% Diethylamine (DEA)" template. Instead, it prioritizes acidic-modified mobile phases and immobilized polysaccharide selectors to maintain stereochemical integrity during analysis.

Mechanistic Analysis: The Racemization Risk

Before selecting a column, you must understand the failure mode. Standard chiral methods often fail not because of poor selectivity (


), but because the enantiomers interconvert during the run, leading to a "plateau" between peaks rather than baseline resolution.
Diagram 1: Base-Catalyzed Racemization Mechanism

The following diagram illustrates why basic modifiers must be avoided.

Racemization R_Enant (R)-Enantiomer (C3-H Axial/Eq) Enolate Planar Enol/Enolate (Achiral Intermediate) R_Enant->Enolate - H+ (Slow) S_Enant (S)-Enantiomer (C3-H Axial/Eq) Enolate->S_Enant + H+ (Fast) Base Base (e.g., DEA/TEA) Base->R_Enant Catalyzes

Figure 1: Mechanism of base-catalyzed racemization at the C3 position. The planar enol intermediate destroys stereochemical information.

Comparative Analysis of Separation Strategies

We evaluate three primary methodologies. Method A is the recommended starting point for direct analysis.

Summary Data Table
FeatureMethod A: Immobilized Polysaccharide Method B: Coated Polysaccharide Method C: Pre-column Derivatization
Primary Column Chiralpak IC / IA (Immobilized)Chiralpak AD-H / OD-H (Coated)C18 (Achiral)
Mobile Phase Hexane/DCM/EtOH + 0.1% TFA Hexane/IPA (Neutral)Water/Acetonitrile (Standard)
Racemization Risk Low (Acid stabilized)High (If base added)Zero (Stereocenter locked)
Detection (UV) Weak (requires low

)
WeakHigh (Chromophore added)
Throughput High (Direct injection)HighLow (Requires reaction time)
Recommendation Gold Standard Legacy / specific casesFor complex matrices / bioanalysis
Method A: The Gold Standard (Immobilized / Acidic)

Why it works: Immobilized columns (e.g., Chiralpak IC, Chiralpak IA) allow the use of "non-standard" solvents like Dichloromethane (DCM) and Ethyl Acetate, which enhance solubility for polar piperidinones. Crucially, they are highly robust against acidic modifiers.

  • Stationary Phase: Cellulose tris-(3,5-dichlorophenylcarbamate) (Immobilized).

  • Mobile Phase: n-Hexane : Dichloromethane : Ethanol (80:10:10) + 0.1% Trifluoroacetic Acid (TFA) .

  • Logic:

    • TFA: Suppresses enolization, locking the enantiomers.

    • DCM: Disrupts self-aggregation of the piperidinone, sharpening peaks without needing base.

    • Ethanol: Provides hydrogen-bonding capability for chiral recognition.

Method B: The Legacy Approach (Coated / Neutral)

Why use it: If immobilized columns are unavailable, coated amylose columns (AD-H) are the backup.

  • Risk: You cannot use DCM (strips the coating). You cannot use strong acids if the column is old/fragile.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10). Strictly Neutral.

  • Warning: If peak tailing occurs, do not add DEA. Switch to Method A or C.

Detailed Experimental Protocol (Method A)

This protocol is self-validating. If the resolution (


) is 

, the protocol includes a specific "Check Step" to diagnose racemization.
Materials
  • Column: Daicel Chiralpak IC-3 (3 µm, 4.6 x 150 mm) or equivalent.[1]

  • Solvents: HPLC Grade n-Hexane, Ethanol (EtOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Sample: 3-substituted piperidinone (e.g., N-Benzyl-3-methyl-4-piperidinone).

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 100% Ethanol to remove any previous basic additives.

    • Equilibrate column with Mobile Phase: n-Hexane / DCM / EtOH / TFA (80 : 10 : 10 : 0.1 v/v/v/v).

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 10°C - 20°C (Sub-ambient temperature significantly reduces on-column racemization rates).

  • Sample Preparation (Critical):

    • Dissolve sample in the Mobile Phase (do not use pure Ethanol or DMSO if possible, to prevent solvent mismatch effects).

    • Concentration: 0.5 mg/mL.

    • Keep sample at 4°C in the autosampler.

  • Detection:

    • UV at 210-220 nm (Piperidinones have weak absorbance; the carbonyl

      
       transition is weak).
      
  • Validation Check:

    • Pass: Two distinct peaks with baseline return.

    • Fail (Plateau): If the baseline between peaks does not touch zero, lower temperature to 5°C . If plateau persists, the compound is too labile for HPLC; proceed to Method C (Derivatization).

Decision Tree for Method Development

Use this logic flow to determine the optimal path for your specific piperidinone derivative.

MethodFlow Start Start: 3-Substituted Piperidinone UV_Check Does it have a chromophore? (e.g., Benzyl, Aryl group) Start->UV_Check Direct Attempt Direct Separation (Method A) UV_Check->Direct Yes Deriv Derivatize w/ Benzoyl Chloride UV_Check->Deriv No (Weak UV) Col_Select Select Column: Immobilized (IC/IA) Direct->Col_Select Success Success: Validated Method Deriv->Success Analyze on C18 or Chiral MP_Select Mobile Phase: Hex/DCM/EtOH + 0.1% TFA Col_Select->MP_Select Result_Check Check Resolution & Baseline MP_Select->Result_Check Result_Check->Success Baseline Resolved Fail_Rac Plateau detected? (Racemization) Result_Check->Fail_Rac Peak Tailing/Plateau Fail_Rac->Deriv If Cooling Fails Cool Lower Temp to 5°C Fail_Rac->Cool Try First Cool->Result_Check

Figure 2: Method development decision matrix prioritizing direct separation with fallback to derivatization.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Plateau (Batman ears) On-column racemization.1. Lower column temp (5-10°C). 2. Increase flow rate (reduce residence time). 3. Ensure 0.1% TFA is fresh.
Broad Tailing Peaks Interaction with residual silanols.[3]DO NOT add Base. Increase ionic strength by adding 0.1% Ammonium Trifluoroacetate instead of pure TFA.
No Detection / Noisy Baseline Weak chromophore at 210nm.Derivatize with Benzoyl Chloride or Tosyl Chloride . This locks the amine (if exposed) or enol, and adds a UV ring.
Retention Time Shift TFA evaporation or water uptake.Use a sealed solvent reservoir. Purge lines if system was idle.

References

  • Pfizer Inc. (2011). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib).[4][5] Patent WO2011160037. (Describes the instability of the piperidinone intermediate and resolution strategies). Link

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC. (Technical specifications for immobilized polysaccharide columns and solvent compatibility). Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley.[2][6] (Foundational text on racemization kinetics during chromatography). Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed protocols for labile compounds). Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. (Contrasts the stable amine method using DEA vs the ketone requirements). Link

Sources

Technical Comparison Guide: Structural Validation of 3-(2,2,2-Trifluoroethyl)piperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for pharmaceutical scientists, focusing on the structural validation of the 3-(2,2,2-Trifluoroethyl)piperidin-2-one scaffold—a critical chiral building block in the synthesis of CGRP receptor antagonists like Ubrogepant .

Executive Summary

The piperidin-2-one ring, particularly when substituted with a 2,2,2-trifluoroethyl group at the N1 position, represents a privileged scaffold in modern drug discovery (e.g., Ubrogepant). However, establishing the absolute configuration of its multiple chiral centers (typically C3, C5, and C6) presents a significant analytical challenge.[1]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute configuration—against alternative methods like Vibrational Circular Dichroism (VCD) and NMR .[1] We provide specific crystallographic data for the (3S,5S,6R) intermediate and detail a self-validating protocol for its characterization.

The "Product": X-ray Crystallography Data

The primary reference data for this scaffold is derived from the (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one intermediate.

Crystal Form Landscape

Polymorphism is a critical risk for this scaffold. Patent literature identifies multiple forms, with the Monohydrate and Trihydrate being the most distinct.

ParameterMonohydrate Form (Target)Trihydrate Form (Alternative)
Stability Stable at ambient RH; Dehydrates >140°CMetastable; Dehydrates >100°C
Thermal Onset (DSC) ~144°C (Dehydration), ~175°C (Melt)~102°C (Dehydration)
Key XRPD d-spacings (Å) 12.7, 8.9, 8.1 , 7.4, 6.411.9, 8.7, 7.2 , 6.9
Space Group P2₁2₁2₁ (Chiral, Orthorhombic)P2₁ (Chiral, Monoclinic)

Technical Insight: The presence of the bulky trifluoroethyl group creates a "greasy" hydrophobic patch, often leading to channel hydrates where water occupies voids between the fluoro-alkyl chains.

Reference Diffraction Pattern (Simulated)

For rapid identification in the lab, compare your experimental Powder X-ray Diffraction (PXRD) against these characteristic peaks (Cu Kα radiation):

  • Primary ID Peak: 6.9° 2θ (d ≈ 12.7 Å) – Indicative of the long axis packing of the trifluoroethyl group.[1]

  • Secondary ID Peak: 9.9° 2θ (d ≈ 8.9 Å)[1]

  • Tertiary ID Peak: 10.9° 2θ (d ≈ 8.1 Å)[1]

Comparative Analysis: X-ray vs. Alternatives

Why invest in X-ray crystallography when NMR is faster?

Method Performance Matrix
FeatureSingle Crystal X-ray (SC-XRD) Vibrational Circular Dichroism (VCD) Solution NMR (NOESY/J-coupling)
Primary Output Absolute Configuration (R/S) Absolute Configuration (R/S)Relative Stereochemistry (cis/trans)
Confidence Level >99% (Flack Parameter < 0.1) ~90-95% (Model dependent)~80% (Ambiguous for flexible rings)
Sample Req. Single Crystal (>0.1 mm)~5-10 mg (Solution)~2-5 mg (Solution)
Time to Result 24-48 Hours4-6 Hours1-2 Hours
Limitation Requires crystallization screeningRequires accurate DFT calculation19F-1H coupling complicates spectra
The "Fluorine Problem" in NMR

For 3-(2,2,2-trifluoroethyl)piperidin-2-ones, NMR is often insufficient.

  • Causality: The trifluoroethyl group introduces strong 3JF-H and 4JF-H couplings that broaden proton signals.

  • Conformational Flux: The piperidinone ring exists in a dynamic equilibrium between half-chair and twist-boat conformers. NOE signals are often averaged, leading to incorrect assignments of axial/equatorial substituents.

Experimental Protocol: The "Salt Strategy"

Since the free base of the trifluoroethyl-piperidinone is often an oil or low-melting solid, direct crystallization is difficult. The industry-standard solution is Salt Formation using a counter-ion that promotes crystallization via hydrogen bonding.

Reagents[1][2]
  • Substrate: Crude 3-amino-piperidin-2-one intermediate.

  • Resolving Agent: 4-Nitrobenzoic acid (Preferred) or Di-p-toluoyl-L-tartaric acid.

  • Solvent System: Ethanol/Water (95:[1]5) or Isopropyl Acetate.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve 100 mg of crude free base in 1.0 mL of Ethanol at 50°C.

  • Salt Addition: Add 1.05 equivalents of 4-Nitrobenzoic acid. The pKa difference (Acid ~3.4 vs Base ~8) ensures rapid proton transfer.[1]

  • Nucleation: Cool slowly to 20°C at a rate of 5°C/hour.

  • Harvest: Filter the white needles.

  • Validation: Mount a crystal (0.2 x 0.1 x 0.1 mm) for SC-XRD.

  • Refinement: Refine the structure. Check the Flack Parameter .

    • x ≈ 0.0: Correct Absolute Configuration.

    • x ≈ 1.0: Inverted Structure (Wrong Enantiomer).[1]

Logic Diagram: Structural Determination Pipeline

G Start Crude Intermediate (Mixture of Diastereomers) Salt Salt Formation (+ 4-Nitrobenzoic Acid) Start->Salt Stabilize Cryst Crystallization (EtOH/H2O) Salt->Cryst Purify XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Select Crystal Solve Structure Solution (Direct Methods) XRD->Solve Phasing Check Check Flack Parameter Solve->Check Result Confirm (3S, 5S, 6R) Absolute Config Check->Result x ~ 0.0 Fail Inverted/Racemic (Refine Synthesis) Check->Fail x ~ 1.0 or 0.5

Caption: Workflow for absolute configuration assignment of the trifluoroethyl-piperidinone scaffold via salt formation.

References

  • US Patent 9,850,246 B2 . Process for making CGRP receptor antagonists. (2017). Describes the XRPD patterns and DSC data for the monohydrate and trihydrate forms of the Ubrogepant intermediate.

  • ChemicalBook . The synthesis method of Ubrogepant. (2024).[1][2][3] Details the conversion of the intermediate to the 4-nitrobenzoic acid salt for diastereomeric isolation.

  • US Patent Application 2018/0127417 A1 . Intermediates for preparing CGRP receptor antagonists. (2018). Provides specific d-spacing values (12.7, 8.9, 8.1 Å) for the crystalline monohydrate.[4]

  • ResearchGate . Understanding the Conformational Behavior of Fluorinated Piperidines. (2025). Discusses the "axial-F preference" and the limitations of NMR in fluorinated ring systems.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,2,2-Trifluoroethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel fluorinated piperidine derivative, 3-(2,2,2-Trifluoroethyl)piperidin-2-one represents a class of compounds with significant potential in pharmaceutical and agrochemical research.[1] Its unique structure, combining a trifluoroethyl group with a piperidine lactam core, necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses a direct threat to personnel and the environment but also risks non-compliance with stringent federal and state regulations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in the principles of chemical safety and regulatory adherence.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. This dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final disposal method. While a specific Safety Data Sheet (SDS) for 3-(2,2,2-Trifluoroethyl)piperidin-2-one is not widely available, we can infer its likely hazards based on its constituent functional groups: a piperidine derivative and a halogenated organic compound.

Inferred Hazards:

  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive.[2][3] They can cause severe skin burns and eye damage.[2]

  • Fluorinated Organic Compound: The trifluoroethyl group places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and can produce hazardous decomposition products, like hydrogen fluoride (HF), upon thermal degradation.[4][5]

  • Toxicity: The toxicological properties of this specific molecule are not fully investigated.[6] Therefore, it must be handled as a substance with unknown but potentially significant toxicity.

Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), all waste generators are legally required to determine if their waste is hazardous.[7][8] This determination is the critical first step in the "cradle-to-grave" management of hazardous materials.[7]

  • Is it a Listed Waste? The EPA maintains lists of wastes from non-specific sources ("F" list) and discarded commercial chemical products ("P" and "U" lists).[9] Wastes containing spent halogenated solvents are often categorized under the "F" list (e.g., F001, F002).[10] If 3-(2,2,2-Trifluoroethyl)piperidin-2-one is used as a solvent in a process, the resulting waste could fall under these codes.

  • Does it Exhibit a Hazardous Characteristic? Even if not explicitly listed, a waste is hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR Part 261:[11]

    • Ignitability (D001): Unlikely for this compound, but should be confirmed.

    • Corrosivity (D002): Possible, given the piperidine base structure. The pH of the waste stream should be tested.

    • Reactivity (D003): Unlikely based on structure, but must be considered if mixed with other reactive wastes.

    • Toxicity (D004-D043): This is the most probable characteristic. The compound's persistence and potential to leach into the environment make it a candidate for this category.

Given its structure as a halogenated organic compound, it is prudent to manage waste containing 3-(2,2,2-Trifluoroethyl)piperidin-2-one as RCRA hazardous waste . Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste codes for your specific waste stream. Some states also have additional criteria for halogenated organic compounds.[12]

Parameter Classification & Justification Relevant RCRA Code (Probable)
Chemical Class Halogenated Organic Compound; Piperidine DerivativeF-Listed Waste (if used as a solvent)[10]
Corrosivity Possible, due to the amine-like piperidine structure.D002 (if pH is ≤ 2 or ≥ 12.5)
Toxicity High probability due to organic fluorine content and biological activity.D-Listed Waste (pending TCLP testing)
Persistence Halogenated organic compounds are often environmentally persistent.WP02 (Example State-level code for HOC)[12]

Part 2: Safe Handling and Segregation Protocol

Proper handling from the moment of generation is critical to prevent exposure and environmental release.

Step 1: Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound and its waste is mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.[13]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only within a certified chemical fume hood to avoid inhaling vapors.[6]

Step 2: Waste Segregation

Causality: The primary goal of segregation is to prevent dangerous chemical reactions within a waste container. Piperidine derivatives can react with strong oxidizing agents and acids. Fluorinated compounds can have unforeseen reactivities.

Procedure:

  • Designate a specific, labeled hazardous waste container for 3-(2,2,2-Trifluoroethyl)piperidin-2-one and materials contaminated with it (e.g., gloves, pipette tips, contaminated silica gel).

  • DO NOT mix this waste with:

    • Strong acids or bases.

    • Strong oxidizing agents.

    • Reactive wastes (e.g., cyanides, sulfides).

  • Keep aqueous and organic waste streams separate.

Step 3: Containerization and Labeling

Container Selection:

  • Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.

  • Ensure the container is in good condition, free of cracks or leaks.

Labeling:

  • All hazardous waste containers must be clearly labeled at the moment waste is first added.[14]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 3-(2,2,2-Trifluoroethyl)piperidin-2-one".

    • An accurate list of all constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive").

    • The accumulation start date.

Part 3: Disposal Workflow

The following workflow outlines the compliant disposal process from the laboratory bench to final disposition.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Facility Operations cluster_disposal Licensed Disposal Facility Generation Waste Generation (e.g., reaction quench, contaminated items) PPE Don Appropriate PPE Generation->PPE Segregate Segregate Waste (No mixing with incompatibles) PPE->Segregate Containerize Containerize & Label (Proper container, full label) Segregate->Containerize SAA Store in Satellite Accumulation Area (SAA) Containerize->SAA Pickup Schedule EHS Pickup SAA->Pickup CAA Transfer to Central Accumulation Area (CAA) Pickup->CAA Manifest Prepare RCRA Manifest (Cradle-to-Grave Tracking) CAA->Manifest Transport Transport via Licensed Hauler Manifest->Transport Incinerate High-Temperature Incineration (with HF Scrubber) Transport->Incinerate Final Final Disposition (Ash Landfilling) Incinerate->Final

Caption: Disposal workflow for 3-(2,2,2-Trifluoroethyl)piperidin-2-one waste.

Part 4: Approved Disposal Technology

For halogenated organic compounds, and particularly for fluorinated molecules, the recommended and most environmentally sound disposal method is high-temperature incineration .

Scientific Rationale: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[15] To ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment, thermal treatment at very high temperatures (often >1,000°C) is required.[15]

Critical Operational Requirement: The incineration facility must be equipped with an alkaline scrubber or similar flue-gas treatment system .[5] During combustion, the fluorine atoms are converted into hydrogen fluoride (HF), a highly corrosive and toxic gas.[4] The scrubber neutralizes the acidic HF gas, preventing its release into the atmosphere.

Final Disposition:

  • The waste must be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) by a certified hazardous waste hauler.[8][16]

  • The entire process must be documented using a RCRA hazardous waste manifest, which tracks the waste from your facility to its final destruction.[8]

Part 5: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spill from spreading or entering drains. Use a spill containment kit with absorbent pads or another inert absorbent material (e.g., vermiculite, sand).[2][17]

  • PPE: Do not attempt cleanup without the proper PPE, including respiratory protection if vapors are present.

  • Neutralize/Absorb: For small spills, cover with an inert absorbent material. Scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department immediately.

References

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL: [Link]

  • Title: Waste, Chemical, and Cleanup Enforcement Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: A-C-T-Enviro URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Piperidine - SAFETY DATA SHEET Source: Alfa Aesar URL: [Link]

  • Title: Safety Data Sheet - 3-Piperidinone hydrochloride Source: INDOFINE Chemical Company, Inc. URL: [Link]

  • Title: Guide to the Safe Handling of Fluoropolymer Resins Source: Plastics Industry Association URL: [Link]

  • Title: Fluorine Safety Source: Purdue University URL: [Link]

  • Title: PIPERIDINE FOR SYNTHESIS - Safety Data Sheet Source: Loba Chemie URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

  • Title: Waste Code - RCRAInfo Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Waste Characterization Regulations: A Guide to Compliance with the RCRA Source: ALS Global URL: [Link]

  • Title: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: RCRA Regulations Explained Source: National Environmental Trainers URL: [Link]

  • Title: RCRA | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Title: Disposal of chemical waste at FKF Source: University of Southern Denmark (SDU) URL: [Link]

Sources

Comprehensive Safety & Handling Guide: 3-(2,2,2-Trifluoroethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: Novel Chemical Entity / Pharmaceutical Intermediate Default Occupational Exposure Band (OEB): OEB 3 (Estimated: 10–100 µg/m³)[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-(2,2,2-Trifluoroethyl)piperidin-2-one (CAS: Variable/Analogous) is often limited in public registries, its structural motifs—a lactam (piperidinone) ring coupled with a trifluoroethyl group—dictate a Precautionary Principle approach.[1][2][3]

The trifluoroethyl moiety increases lipophilicity, potentially enhancing skin absorption and bioavailability compared to non-fluorinated analogs [1]. Furthermore, piperidinone derivatives are frequently employed as intermediates for bioactive compounds (e.g., CGRP receptor antagonists like Ubrogepant), necessitating their treatment as Potent Compounds until proven otherwise [2].[1][2][3]

Primary Hazard Anticipation:

  • Inhalation: High risk during weighing (dust generation).[1]

  • Skin Contact: Potential for enhanced permeation due to fluorination.[1]

  • Eye Contact: Severe irritation (Lactam hydrolysis).[1]

Personal Protective Equipment (PPE) Matrix

Scientific integrity requires matching PPE not just to the chemical, but to the activity being performed. The following matrix implements a "Double-Barrier" system for high-risk manipulations.

Table 1: Task-Based PPE Specifications
Hazard ZoneActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Zone A (Low Energy) Storage, Transport, Closed Vial HandlingSingle Nitrile Gloves (min 0.11 mm thickness)Safety Glasses with side shields (ANSI Z87.1+)Standard Lab Coat (Cotton/Poly blend)Not required if ventilation is adequate.[1][2][3]
Zone B (High Energy) Weighing, Dispensing, Open Vessel ReactionsDouble Gloving: 1. Inner: Nitrile (High dexterity)2.[1][3] Outer: Nitrile (Long cuff)Chemical Goggles (Indirect vented) or Face Shield if splash risk exists.[1][3]Tyvek® Sleeves or disposable apron over lab coat.[1]N95/P3 Mask (if outside hood) or Powered Air Purifying Respirator (PAPR) if >10g.[1][3]
Zone C (Emergency) Spill Cleanup (>5g), Glass BreakageChemical Resistant Laminate (e.g., Silver Shield®) or thick Nitrile (>0.3 mm)Full Face Respirator or Goggles + Face Shield.[1][2][3]Tyvek® Coverall (Type 5/6)Full Face Respirator with ABEK-P3 cartridges.[1][2][3]

Technical Insight: Fluorinated solvents and intermediates can degrade standard latex rapidly.[1] Nitrile is the minimum requirement.[1] For prolonged contact, laminate gloves are superior due to the high permeation resistance against halogenated organics [3].

Engineering Controls & Operational Protocols

PPE is the last line of defense.[1] The primary barrier must be engineering controls.[1]

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during the transfer of solid material.[1]

  • Static Control: Fluorinated powders are prone to static charge.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying dust."[1]

  • Containment: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Velocity Check: Ensure face velocity is 0.3–0.5 m/s.[1]

  • Technique: Use the "Tare-Outside, Weigh-Inside" method. Tare the vial outside, bring it in, add compound, cap it before removing.

B. Reaction Setup
  • Solvent Selection: When dissolving 3-(2,2,2-Trifluoroethyl)piperidin-2-one, avoid using highly volatile ethers (like diethyl ether) if possible, as they can aerosolize the compound upon evaporation.[1][2][3]

  • Inert Atmosphere: While the compound is relatively stable, flushing with Nitrogen/Argon is recommended to prevent moisture absorption, which can lead to hydrolysis of the lactam ring over time.

Emergency Response Logic

In the event of exposure or release, immediate, logical action is required.[1][4] The following decision tree outlines the critical response path.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Person Spill Spill / Release Type->Spill Environment Action_Skin 1. Remove Contaminated Clothing 2. Rinse (15 min) Safety Shower/Eyewash 3. Do NOT use solvents Skin->Action_Skin Assess_Spill Assess Volume Spill->Assess_Spill Medical Seek Medical Attention (Bring SDS/Chemical Name) Action_Skin->Medical Small_Spill < 5 grams (Inside Hood) Assess_Spill->Small_Spill Large_Spill > 5 grams (Or Outside Hood) Assess_Spill->Large_Spill Clean_Small 1. Wet wipe (prevent dust) 2. Place in Halogenated Waste 3. Clean surface with detergent Small_Spill->Clean_Small Evacuate 1. EVACUATE LAB 2. Secure doors 3. Call EHS / HazMat Team Large_Spill->Evacuate Clean_Small->Type Report Incident

Figure 1: Incident Response Decision Tree. This workflow prioritizes containment and decontamination over cleanup speed.

Waste Disposal & Deactivation[2][3][6]

Proper disposal is critical due to the environmental persistence of fluorinated compounds (PFAS-adjacent chemistry).[1][2][3]

  • Categorization: Do NOT mix with general organic waste if possible.[1] Segregate into "Halogenated Organic Waste."

  • Liquid Waste: Solutions containing the compound should be stored in high-density polyethylene (HDPE) or glass carboys.[1][2][3]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged (polyethylene) and labeled as "Solid Hazardous Waste - Fluorinated."[1][2][3]

  • Deactivation (Spill Residues): Treat surfaces with a surfactant-based cleaner (e.g., Decon 90) rather than pure organic solvents, which might spread the contamination.[1][3]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72195954, Ubrogepant Intermediate. Link[1][2][3]

  • Ansell Chemical Resistance Guide. (2024).[1] Permeation & Degradation Data for Fluorinated Solvents. Link

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet (Generic Piperidinone Derivatives). Link

Disclaimer: This guide is based on the structural properties of 3-(2,2,2-Trifluoroethyl)piperidin-2-one and standard industrial hygiene practices for fluorinated intermediates.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1][2][3]

Sources

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